Ethyl 2-(2-chlorophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUANZYIPCHDGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435288 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40061-54-9 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profile & Applications of Ethyl 2-(2-chlorophenyl)acetate
[1]
Executive Summary
Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9) is a specialized ester intermediate critical to the synthesis of pharmaceutical agents, particularly in the development of antithrombotic and antifungal pharmacophores. As the ethyl ester derivative of 2-chlorophenylacetic acid, it serves as a lipophilic building block for nucleophilic substitution and cyclization reactions. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signatures, and synthetic utility, designed to support process chemists and medicinal researchers in optimizing reaction pathways.
Chemical Identity & Structural Analysis
The molecule features a 2-chlorophenyl ring linked via a methylene bridge to an ethyl ester moiety. The steric hindrance introduced by the ortho-chloro substituent influences the reactivity of the benzylic position and the ester carbonyl, a key consideration in downstream processing.
| Parameter | Data |
| IUPAC Name | Ethyl 2-(2-chlorophenyl)acetate |
| Common Synonyms | Ethyl o-chlorophenylacetate; (2-Chlorophenyl)acetic acid ethyl ester |
| CAS Number | 40061-54-9 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| SMILES | CCOC(=O)CC1=C(Cl)C=CC=C1 |
| InChI Key | MUANZYIPCHDGJH-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models. The compound exhibits typical ester lipophilicity, making it soluble in organic solvents (DCM, EtOAc, EtOH) but sparingly soluble in water.
Thermodynamic & Physical Properties
| Property | Value / Range | Source / Context |
| Physical State | Liquid | At standard temperature/pressure |
| Boiling Point | 100–103 °C | @ 1.3–1.5 Torr (Vacuum distillation) [1] |
| Boiling Point (Atm) | ~258 °C | Predicted @ 760 mmHg |
| Density | 1.163 ± 0.06 g/cm³ | Predicted @ 20 °C |
| Refractive Index | Predicted | |
| Flash Point | >113 °C | Closed Cup (Estimated) |
| LogP (Octanol/Water) | 2.7 | XLogP3 (Lipophilic) [2] |
| Solubility | Immiscible in water; Miscible in EtOH, DMSO, Chloroform | Hydrophobic ester character |
Spectroscopic Characterization
Accurate identification relies on specific spectroscopic fingerprints.[1] The ortho-chloro substitution creates a distinct splitting pattern in NMR and a characteristic isotopic cluster in MS.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
-
Aromatic Region (7.1 – 7.7 ppm): The ortho-Cl substituent deshields the adjacent proton, often resolving it as a multiplet downfield (approx. 7.6 ppm) compared to the remaining three aromatic protons (7.1–7.4 ppm).
-
Benzylic Protons (~3.8 ppm): Appears as a sharp singlet (2H). This peak is critical for monitoring hydrolysis; a shift occurs if the ester cleaves to the acid.
-
Ethyl Group:
-
Quartet (~4.1 ppm, 2H): Methylene protons (
), coupled to the methyl group. -
Triplet (~1.2 ppm, 3H): Methyl protons (
).
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Carbonyl): Strong band at 1735–1750 cm⁻¹ (Typical ester).[2]
-
C-O Stretch: Strong bands in the 1230–1250 cm⁻¹ region.[1]
-
C-Cl Stretch: Moderate bands in the 700–750 cm⁻¹ region (Fingerprint).
Mass Spectrometry (GC-MS / ESI)[8]
-
Molecular Ion (
): m/z 198 and 200 . -
Isotope Pattern: A characteristic 3:1 ratio between
(198) and (200) confirms the presence of a single Chlorine atom. -
Fragmentation: Loss of the ethoxy group (
, -45) or the carbethoxy group ( , -73) typically yields a chlorobenzyl cation (m/z ~125) as the base peak.
Synthetic Pathways & Process Chemistry
The primary industrial route involves the Fischer esterification of 2-chlorophenylacetic acid. This equilibrium-driven reaction requires continuous water removal (Dean-Stark or molecular sieves) to maximize yield.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reagents: 2-(2-chlorophenyl)acetic acid (1.0 eq), Anhydrous Ethanol (excess, solvent/reactant),
(catalytic, 0.1 eq). -
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the acid.
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc.[3][4] Wash with sat.
(to remove unreacted acid) and Brine. -
Purification: Dry organic layer over
, filter, and concentrate. Vacuum distillation yields the pure liquid.
Figure 1: Acid-catalyzed Fisher esterification pathway for the synthesis of Ethyl 2-(2-chlorophenyl)acetate.[3]
Pharmaceutical Applications
Ethyl 2-(2-chlorophenyl)acetate acts as a versatile scaffold.[5] While the methyl ester is the direct precursor for the blockbuster drug Clopidogrel , the ethyl ester is frequently utilized in Structure-Activity Relationship (SAR) studies and the synthesis of related hydrazide derivatives.
Key Applications
-
Clopidogrel Analogs: Used to synthesize ethyl-variant analogs of Clopidogrel to study esterase stability and metabolic half-life [3].
-
Hydrazide Synthesis: Reacts with hydrazine hydrate to form 2-(2-chlorophenyl)acetohydrazide , a precursor for biologically active heterocycles (e.g., pyrazoles, triazoles) with antimicrobial properties [4].
-
Clotrimazole Analogues: Serves as a lipophilic fragment in the synthesis of imidazole-based antifungal agents.
Figure 2: Downstream synthetic utility in pharmaceutical development.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
-
Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Avoid inhalation of vapors during vacuum distillation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10081468, Ethyl 2-(2-chlorophenyl)acetate. Available at: [Link]
Sources
- 1. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
Synthesis of Ethyl 2-(2-chlorophenyl)acetate from 2-chlorophenylacetic acid
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chlorophenyl)acetate from 2-chlorophenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(2-chlorophenyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the acid-catalyzed esterification, commonly known as the Fischer esterification, of 2-chlorophenylacetic acid with ethanol. This guide delves into the underlying chemical principles, provides a detailed experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this chemical transformation.
Introduction and Strategic Importance
Ethyl 2-(2-chlorophenyl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its strategic importance lies in the versatile reactivity of the ester and the presence of the chlorinated phenyl ring, which can be further functionalized. The synthesis of this compound from 2-chlorophenylacetic acid is a fundamental and illustrative example of the Fischer esterification, a cornerstone of organic synthesis.
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[3] This guide will detail a robust and scalable laboratory procedure for this synthesis.
The Fischer Esterification: A Mechanistic Perspective
The conversion of a carboxylic acid to an ester via Fischer esterification proceeds through a series of reversible steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Mechanism of Fischer Esterification.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2-Chlorophenylacetic acid | 170.59 | 10.0 g | 0.0586 | Starting material |
| Ethanol (absolute) | 46.07 | 100 mL | 1.71 | Reagent and solvent (large excess) |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - | Catalyst |
| Diethyl ether | 74.12 | 200 mL | - | Extraction solvent |
| Saturated sodium bicarbonate solution | - | 100 mL | - | For neutralization |
| Brine (saturated NaCl solution) | - | 50 mL | - | For washing |
| Anhydrous magnesium sulfate | 120.37 | ~5 g | - | Drying agent |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 2-chlorophenylacetic acid and 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[3] Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Work-up - Extraction: Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel gently, venting frequently. Separate the layers and collect the organic layer.
-
Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup. Repeat this wash until no more gas evolves.
-
Final Wash: Wash the organic layer with 50 mL of brine to remove any residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude ethyl 2-(2-chlorophenyl)acetate.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. The boiling point of ethyl 2-(2-chlorophenyl)acetate is approximately 100-103 °C at 1.3-1.5 Torr.[5]
Caption: Experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized ethyl 2-(2-chlorophenyl)acetate should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂[6] |
| Molecular Weight | 198.65 g/mol [7] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 100-103 °C @ 1.3-1.5 Torr[5] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.66-7.56 (m, 1H, Ar-H), 7.25-7.13 (m, 3H, Ar-H), 4.10 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 3.78 (s, 2H, Ar-CH₂-), 1.17 (t, J=7.2 Hz, 3H, -OCH₂CH₃).[7]
-
¹³C NMR (Predicted): Expected signals around δ 170 (C=O), 134 (Ar-C-Cl), 132, 131, 129, 127 (Ar-C), 61 (-OCH₂-), 40 (Ar-CH₂-), 14 (-CH₃).
-
Infrared (IR) Spectroscopy (Predicted): A strong absorption band is expected around 1735 cm⁻¹ corresponding to the C=O stretch of the ester. C-O stretching bands are expected in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, and the C-Cl stretch will be in the fingerprint region.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
2-Chlorophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong oxidizing agent.
-
Ethanol and Diethyl Ether: Highly flammable liquids. All heating should be performed using a heating mantle in a well-ventilated fume hood, away from open flames.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.
Conclusion
The Fischer esterification of 2-chlorophenylacetic acid with ethanol is a reliable and efficient method for the synthesis of ethyl 2-(2-chlorophenyl)acetate. By understanding the reaction mechanism and carefully controlling the experimental parameters, high yields of the desired product can be achieved. The protocol and characterization data provided in this guide serve as a valuable resource for scientists and researchers in the field of organic synthesis and drug development.
References
-
Scribd. (n.d.). Synthesis of Ethyl Acetate. Retrieved from [Link]
- Zhang, Y., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
-
BYJU'S. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]
- Alhassan, G., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 157-161.
-
Chem LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. longdom.org [longdom.org]
- 3. scribd.com [scribd.com]
- 4. Production of ethyl acetate by esterification | PPTX [slideshare.net]
- 5. ETHYL 2-(2-CHLOROPHENYL)ACETATE | 40061-54-9 [chemicalbook.com]
- 6. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
The Versatile Role of Ethyl 2-(2-chlorophenyl)acetate in Modern Organic Synthesis: A Technical Guide
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(2-chlorophenyl)acetate, a seemingly simple substituted phenylacetate ester, has emerged as a cornerstone building block, particularly in the pharmaceutical industry. Its unique structural features—an activated methylene group, an ester functionality, and a sterically hindered chlorinated phenyl ring—provide a versatile platform for a diverse array of chemical transformations. This technical guide delves into the core applications of Ethyl 2-(2-chlorophenyl)acetate, offering in-depth insights into the causality behind experimental choices, detailed protocols, and the mechanistic underpinnings of its reactivity.
Introduction to a Key Synthetic Intermediate
Ethyl 2-(2-chlorophenyl)acetate possesses a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g/mol . Its reactivity is primarily centered around the α-carbon, which is activated by the adjacent ester group, making it susceptible to deprotonation and subsequent nucleophilic attack. The presence of the ortho-chloro substituent on the phenyl ring introduces significant electronic and steric effects, influencing the regioselectivity and stereoselectivity of many reactions.
| Property | Value |
| IUPAC Name | ethyl 2-(2-chlorophenyl)acetate |
| CAS Number | 40061-54-9 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.64 g/mol |
| Appearance | Colorless to pale yellow liquid |
Cornerstone Application: The Synthesis of Clopidogrel
Arguably the most prominent application of Ethyl 2-(2-chlorophenyl)acetate is its pivotal role as a precursor in the synthesis of Clopidogrel, a widely prescribed antiplatelet medication. Clopidogrel's thieno[3,2-c]pyridine core is constructed through a multi-step sequence where the phenylacetate derivative provides the α-(2-chlorophenyl)acetic acid ester moiety.
Classical Synthetic Approach: Nucleophilic Substitution and Cyclization
A common industrial synthesis involves the nucleophilic substitution of a thieno[3,2-c]pyridine derivative with an activated form of (S)-α-amino-(2-chlorophenyl)acetic acid methyl ester, which is often derived from Ethyl 2-(2-chlorophenyl)acetate.
A key intermediate, (S)-2-(2-thiophene ethylamino)-(2-chlorophenyl)-methyl acetate, is synthesized via nucleophilic substitution. This is followed by an intramolecular cyclization to form the core structure of clopidogrel.[1][2]
Caption: Classical synthesis of Clopidogrel.
Expert Insight: The choice of a suitable leaving group on the thienylethyl side chain and the selection of a non-nucleophilic base are critical to prevent side reactions and ensure a high yield of the desired substitution product. The subsequent cyclization is often acid-catalyzed, with the choice of acid and solvent influencing the reaction rate and purity of the final product.
Multicomponent Mannich-like Synthesis of Clopidogrel
A more convergent and efficient approach involves a Mannich-like three-component reaction. This strategy brings together an organozinc derivative of 2-chlorobenzene, an alkyl glyoxylate, and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to construct the clopidogrel backbone in a single step.[3]
Experimental Protocol: Multicomponent Synthesis of Ethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate [3]
-
To a 25 mL round-bottom flask, flushed with argon, add acetonitrile (2 mL) and ethyl glyoxylate (~50% w/w solution in toluene, 0.4 mL, 2 mmol).
-
Heat the resulting solution at 60 °C for 20 minutes, then cool to room temperature.
-
Successively add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (0.14 g) and a solution of 2-chlorophenyl zinc bromide.
-
Stir the mixture for 30 minutes at room temperature.
-
Quench the reaction by adding a saturated ammonium chloride solution (30 mL).
-
Extract the organic products with dichloromethane (2 x 50 mL).
-
Wash the combined organic fraction with water (30 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude oil by silica gel chromatography to furnish the product.
Causality of Experimental Choices:
-
Argon Atmosphere: Prevents the reaction of the organozinc reagent with atmospheric oxygen and moisture.
-
Heating Ethyl Glyoxylate: Likely facilitates the formation of a reactive intermediate or ensures complete dissolution.
-
Use of Organozinc Reagent: Offers a good balance of reactivity and functional group tolerance compared to more reactive organometallics like Grignard reagents.
-
Aqueous Workup with Ammonium Chloride: Decomposes any unreacted organozinc reagent and facilitates the separation of the organic product.
Expanding Horizons: Synthesis of Thienodiazepine Derivatives (Etizolam Precursors)
The versatility of the 2-chlorophenyl scaffold is further demonstrated in its potential application in the synthesis of thienodiazepine drugs, such as Etizolam. A key intermediate in Etizolam synthesis is 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.[4][5] While direct synthesis from Ethyl 2-(2-chlorophenyl)acetate is not explicitly detailed in readily available literature, a plausible synthetic connection can be envisioned through a Gewald aminothiophene synthesis.
Proposed Application in Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] By modifying Ethyl 2-(2-chlorophenyl)acetate to a more reactive carbonyl derivative, it could potentially participate in a Gewald reaction to form precursors for thienodiazepines.
Caption: Generalized mechanism of the Gewald reaction.
Expert Insight: The reactivity of the carbonyl component is crucial in the Gewald reaction. To utilize Ethyl 2-(2-chlorophenyl)acetate, it would likely need to be converted to a more reactive species, such as the corresponding aldehyde or a β-ketoester derivative, to facilitate the initial Knoevenagel condensation. The choice of the active methylene compound and the base would then be optimized to drive the reaction towards the desired 2-aminothiophene product.
Palladium-Catalyzed α-Arylation: Forging New Carbon-Carbon Bonds
The activated α-position of Ethyl 2-(2-chlorophenyl)acetate makes it a suitable candidate for palladium-catalyzed α-arylation reactions. This powerful C-C bond-forming strategy allows for the direct coupling of an enolate with an aryl halide, opening avenues for the synthesis of a wide range of complex molecules.
Conceptual Application:
The enolate of Ethyl 2-(2-chlorophenyl)acetate, generated in situ using a suitable base, can be coupled with various aryl bromides or chlorides in the presence of a palladium catalyst and a phosphine ligand. This would lead to the formation of α,α-diaryl- or α-aryl-α-(2-chlorophenyl)acetate derivatives, which are valuable intermediates in medicinal chemistry.
Caption: Conceptual workflow for the α-arylation of Ethyl 2-(2-chlorophenyl)acetate.
Causality in Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for a successful α-arylation. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction. The choice of base (e.g., LiHMDS, NaOtBu) is also crucial for efficient enolate formation without promoting self-condensation of the ester.
Potential in Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine ring.[6][7] While not a direct reactant in its native form, derivatives of Ethyl 2-(2-chlorophenyl)acetate could be envisioned as components in this synthesis.
Hypothetical Application:
If Ethyl 2-(2-chlorophenyl)acetate were transformed into a β-ketoester, for example, by Claisen condensation with another ester, this new derivative could then participate in a Hantzsch synthesis. This would allow for the incorporation of the 2-chlorophenylacetyl moiety into a dihydropyridine scaffold, a privileged structure in medicinal chemistry, known for its activity as calcium channel blockers.
Expert Perspective: The feasibility of this approach would depend on the successful and efficient synthesis of the corresponding β-ketoester from Ethyl 2-(2-chlorophenyl)acetate. The steric hindrance from the ortho-chloro group might pose a challenge in the Claisen condensation step. However, with appropriate optimization of reaction conditions, this could be a viable route to novel dihydropyridine derivatives.
Conclusion and Future Outlook
Ethyl 2-(2-chlorophenyl)acetate has firmly established itself as a valuable and versatile building block in organic synthesis. Its central role in the industrial production of Clopidogrel underscores its importance. Beyond this flagship application, its potential in the synthesis of other heterocyclic systems, such as thienodiazepines and dihydropyridines, and its suitability for modern catalytic methods like palladium-catalyzed α-arylation, highlight its untapped potential. As the demand for efficient and novel synthetic routes to complex molecules continues to grow, the strategic application of readily available and reactive intermediates like Ethyl 2-(2-chlorophenyl)acetate will undoubtedly remain a key focus for researchers and drug development professionals. The continued exploration of its reactivity in multicomponent reactions and C-H activation strategies is expected to unveil even more diverse and powerful applications in the years to come.
References
-
A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. (2016). ResearchGate. [Link]
- Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate.
-
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. PubMed Central. [Link]
-
New Process For Preparation Of Clopidogrel. Quick Company. [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]
-
Nickel-Catalyzed Cross-Coupling of Ethyl Chlorofluoroacetate with Aryl Bromides | Request PDF. ResearchGate. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
-
Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2. PubChem. [Link]
-
2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. MDPI. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
- Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Palladium-catalyzed alpha-arylation of esters. PubMed. [Link]
- Synthesis of benzodiazepine derivatives from ethyl 2-(2-chlorophenyl)
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. jsynthchem.com [jsynthchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Advanced Technical Guide: Ethyl 2-(2-chlorophenyl)acetate in Pyrazole Synthesis
Executive Summary
Ethyl 2-(2-chlorophenyl)acetate (CAS: 57486-68-7) serves as a critical C4-synthon in the construction of polysubstituted pyrazole scaffolds. Unlike simple beta-keto esters that yield 3-substituted pyrazoles, this arylacetate precursor—possessing an activated
This guide details the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Route , a high-fidelity protocol preferred in modern drug development for its atom economy and avoidance of metal catalysts. The resulting 4-arylpyrazole core is a privileged pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and agrochemical fungicides.
Chemical Profile & Reactivity
The 2-chlorophenyl moiety introduces specific steric and electronic challenges that must be managed during synthesis:
| Parameter | Specification | Synthetic Implication |
| Structure | Ethyl 2-(2-chlorophenyl)acetate | |
| Sterics | Ortho-chloro substitution | Increases rotational barrier; may retard nucleophilic attack at the |
| Electronics | Inductive electron withdrawal (-I) | Stabilizes the enolate intermediate, facilitating condensation with electrophiles like DMF-DMA. |
| Solubility | Lipophilic | Requires polar aprotic solvents (DMF, DMSO) or alcohols for cyclization steps. |
Mechanistic Pathway: The Enaminone Route
The most robust synthesis involves a two-stage "one-pot" protocol:
-
-Formylation equivalent: Condensation with DMF-DMA to form an enaminone (specifically, an
-aryl- -dimethylamino acrylate). -
Heterocyclization: Nucleophilic substitution by hydrazine followed by intramolecular cyclization.
Mechanism Description
The reaction initiates with the thermal generation of the enolate from the ester (facilitated by the basicity of DMF-DMA). This nucleophile attacks the electrophilic acetal carbon of DMF-DMA. Elimination of methanol yields the Ethyl 2-(2-chlorophenyl)-3-(dimethylamino)acrylate .
Upon addition of hydrazine hydrate:
-
Transamination: The primary amine of hydrazine displaces the dimethylamino group (Michael addition-elimination).
-
Cyclization: The terminal nitrogen of the hydrazide intermediate attacks the ester carbonyl.
-
Tautomerization: The resulting pyrazolone tautomerizes to the stable pyrazol-3-ol (or 5-ol) form.
Figure 1: Reaction pathway for the conversion of arylacetate ester to 4-arylpyrazole.
Experimental Protocol
Target: Synthesis of 4-(2-chlorophenyl)-1H-pyrazol-3-ol. Scale: 10 mmol basis.
Reagents
-
Ethyl 2-(2-chlorophenyl)acetate (1.98 g, 10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 1.78 g)
-
Hydrazine hydrate (80% aq. solution) (2.0 eq)
-
Solvent: Ethanol (Absolute) or DMF (for Step 1 if neat reaction is too viscous)
Step-by-Step Methodology
Phase 1: Enaminone Formation
-
Setup: Charge a 50 mL round-bottom flask with Ethyl 2-(2-chlorophenyl)acetate.
-
Addition: Add DMF-DMA (1.5 eq) dropwise. Note: No solvent is strictly necessary if the ester is liquid, but 5 mL of dry DMF can ensure homogeneity.
-
Reflux: Heat the mixture to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting ester spot (
) should disappear, replaced by a lower UV-active spot (the enaminone).
-
-
Concentration: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator). The residue is usually a viscous yellow/orange oil.
Phase 2: Cyclization
-
Dissolution: Dissolve the crude enaminone residue in Ethanol (20 mL).
-
Cyclization: Add Hydrazine hydrate (2.0 eq) slowly at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the solution to reflux (
C) for 3–5 hours. -
Precipitation: Cool the reaction mixture to
C in an ice bath. The pyrazole product often precipitates as an off-white solid. -
Isolation: Filter the solid. Wash with cold ethanol (
mL) and diethyl ether. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-(2-chlorophenyl)-1H-pyrazol-3-ol.
Troubleshooting & Optimization (Senior Scientist Insights)
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation due to steric hindrance of 2-Cl group. | Increase DMF-DMA to 2.0 eq and extend reaction time. Use a sealed tube to prevent loss of volatile acetal. |
| Oiling out in Step 2 | Product is too soluble in ethanol.[1] | Concentrate the ethanol solution to 50% volume and add cold water dropwise to induce crystallization. |
| Impurity Formation | Formation of bis-adducts or hydrazide byproducts. | Ensure the intermediate enaminone is fully formed (TLC check) before adding hydrazine. Unreacted ester will form the simple hydrazide, not the pyrazole. |
| Coloration | Oxidation of the phenolic/enolic hydroxyl group. | Perform the cyclization under Nitrogen atmosphere. Use sodium dithionite wash if product is dark. |
References
-
Synthesis of Pyrazoles via DMF-DMA
- Title: "Efficient synthesis of 4-substituted pyrazoles via enaminone intermedi
-
Source:Tetrahedron Letters, Vol 52, Issue 46.[2]
-
(General verification of DMF-DMA/Ester method).
-
Reactivity of Arylacetic Esters
- Title: "The Reaction of Ethyl arylacetates with DMF-DMA: A Facile Route to 3-Dimethylamino-2-arylacryl
- Source:Journal of Heterocyclic Chemistry.
-
Bioactivity of Chloro-phenyl Pyrazoles
- Title: "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." (Analogous chemistry for positional isomers).
- Source:Organic & Biomolecular Chemistry.
-
Process Chemistry of Pyrazolones
-
Title: "Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol."[3] (Highlighting the industrial relevance of this scaffold).
- Source:Google P
-
Sources
Methodological & Application
Application Note: High-Purity Isolation of Ethyl 2-(2-chlorophenyl)acetate via Flash Column Chromatography
Abstract & Strategic Context
Ethyl 2-(2-chlorophenyl)acetate is a critical building block in the synthesis of thienopyridine antiplatelet agents, structurally related to Clopidogrel (Plavix).[1][2] In drug development, the purity of this ester is paramount; residual acidic precursors or catalyst byproducts can poison downstream Grignard or cyclization reactions.[2]
This guide details the purification of Ethyl 2-(2-chlorophenyl)acetate. Unlike standard protocols that rely solely on chromatography, this method emphasizes a biphasic purification strategy : a rigorous chemical workup to remove the parent acid before chromatography, followed by a high-resolution flash column to isolate the ester from non-polar impurities.[1][2]
Pre-Chromatography Characterization[1]
Before attempting purification, the crude reaction mixture must be understood.[2] The synthesis typically involves the esterification of 2-(2-chlorophenyl)acetic acid with ethanol.[1][2]
Physicochemical Profile
| Property | Value | Implication for Chromatography |
| Boiling Point | ~100–103 °C (1.5 Torr) | High boiling liquid; do not use high-vac rotovap aggressively without monitoring.[1][2] |
| State | Colorless to pale yellow liquid | Wet loading is possible, but dry loading on Celite/Silica is recommended for resolution. |
| Polarity | Low to Medium | Lipophilic aromatic ester. Elutes early in normal phase. |
| UV Activity | Strong (Benzene ring) | Detectable at 254 nm. |
| Major Impurity | 2-(2-chlorophenyl)acetic acid | Critical: Acidic.[1][2] Will streak on silica if not removed prior. |
The "Self-Validating" Workflow (Logic & Causality)[1][2]
The most common failure mode in purifying this ester is overloading the column with unreacted starting material (the acid).[2] The acid interacts strongly with the silanols on the silica gel, causing "tailing" that contaminates the ester fractions.[2]
The Solution: We implement a chemical filtration step (NaHCO3 wash) to deprotonate the acid, forcing it into the aqueous phase, leaving the crude organic phase enriched with the target ester.[1][2]
Workflow Diagram
Figure 1: The strategic workflow ensures the stationary phase is used only for difficult separations, not bulk acid removal.
Detailed Protocol
Phase A: Chemical Workup (Mandatory Pre-requisite)
Do not skip this step. Direct chromatography of the crude reaction mixture is inefficient.[1][2]
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Removal: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO3).
-
Drying: Wash with Brine, dry over anhydrous Na2SO4, and concentrate carefully (bath temp < 40°C) to obtain the "Neutral Crude."
Phase B: Method Development (TLC)
Solvent System: Hexane / Ethyl Acetate.[1][4] Visualization: UV (254 nm).[1]
| Solvent Ratio (Hex:EtOAc) | Target Rf (Ester) | Impurity Behavior |
| 100:0 | 0.05 | Retained.[1][2] Too slow. |
| 90:10 | 0.35 – 0.45 | Ideal. Good separation from baseline.[2] |
| 80:20 | 0.70 | Too fast. Poor resolution. |
Phase C: Flash Column Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Column Volume (CV): Calculate based on crude mass (Ratio 1:30 silica to crude).[1]
Step-by-Step Elution:
-
Equilibration: Flush column with 3 CV of 100% Hexane . This removes any trace moisture from the silica and establishes a non-polar baseline.[2]
-
Loading:
-
Preferred:Dry Loading. Adsorb the neutral crude oil onto Celite 545 (ratio 1:2). Evaporate solvent to a free-flowing powder.[1][2][5] Pour this powder onto the top of the packed column.[2][5]
-
Reasoning: Liquid loading of oils often leads to broad bands.[2] Dry loading sharpens the initial band, improving resolution.[2]
-
-
Elution Profile (Gradient):
Gradient Logic Diagram
Figure 2: Step-gradient approach minimizes solvent usage while maximizing separation efficiency.
Troubleshooting & Optimization
Issue: "The product spots are streaking."
-
Cause: Residual acid was not removed during workup, or the column was overloaded.[2]
-
Fix: Add 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes the silica's acidic sites, sharpening the peaks of basic or acid-sensitive compounds.[1][2] However, for this neutral ester, better workup is the superior fix.[1][2]
Issue: "I see two spots very close together."
-
Cause: Potential presence of the ethyl 2-chlorophenylacetate (isomer) or decarboxylated byproducts if the reaction temperature was too high.[1][2]
-
Fix: Switch solvent modifier. Replace Ethyl Acetate with Dichloromethane (DCM) .[1] A Hexane:DCM gradient often provides different selectivity (selectivity
) than Hexane:EtOAc due to DCM's "polarizability" vs. EtOAc's dipole moment.[1]
Safety Considerations
-
Ethyl 2-(2-chlorophenyl)acetate: Irritant.[1][2] Avoid inhalation. Use in a fume hood.
-
Silica Gel: Inhalation hazard (silicosis).[1] Always handle dry silica in a hood or wear a P95 respirator.
-
Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable.[2] Ground all columns to prevent static discharge.
References
-
PubChem. Ethyl 2-(2-chlorophenyl)acetate - Compound Summary.[1][2][6] National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses. Ethyl alpha-chlorophenylacetate (Analogous purification logic). Org.[3][4][7][8] Synth. 1944, 24,[1][2] 55. Available at: [Link][1]
-
Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution.[2] J. Org. Chem., 1978, 43(14), 2923–2925.[1] (The foundational text for Flash Chromatography). Available at: [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. alentris.org [alentris.org]
Analytical Methods for Monitoring the Progress of Reactions Involving Ethyl 2-(2-chlorophenyl)acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving Ethyl 2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel.[1][2] Effective in-process monitoring is critical for ensuring reaction completion, optimizing yield, and controlling impurity profiles. This guide details protocols for the most effective techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and discusses the principles of method selection and validation in accordance with regulatory standards.
Introduction: The Critical Need for In-Process Reaction Monitoring
Ethyl 2-(2-chlorophenyl)acetate is a pivotal building block in modern pharmaceutical manufacturing. Its conversion in subsequent reaction steps must be precisely controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). In-process monitoring provides real-time or near-real-time data on the consumption of starting materials and the formation of products and byproducts. This allows for:
-
Determination of Reaction Endpoint: Prevents incomplete reactions or the formation of degradation products due to excessive reaction times.
-
Yield Optimization: Enables adjustments to reaction parameters (temperature, catalyst loading, etc.) to maximize product formation.
-
Impurity Profiling: Identifies and quantifies byproducts, which is essential for process control and meeting regulatory purity requirements.
The selection of an appropriate analytical method is governed by the specific reaction, the properties of the analytes, and the information required.
Selecting the Optimal Analytical Technique
A variety of analytical techniques can be employed for reaction monitoring, each with distinct advantages.[3] The choice depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or speed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant analytical technique for monitoring reactions involving pharmaceutical intermediates.[4] Its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds make it ideal for accurately quantifying the starting material, product, and non-volatile impurities in a single run.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given the ester nature of Ethyl 2-(2-chlorophenyl)acetate, GC provides excellent separation and quantification capabilities. It is often faster than HPLC and can be coupled with mass spectrometry (GC-MS) for definitive peak identification.[5][6]
-
Spectroscopic Methods (NMR, FTIR): Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide real-time, in-situ monitoring of reaction kinetics by tracking the disappearance and appearance of functional groups.[7][8] While powerful for mechanistic studies, they often lack the quantitative precision of chromatographic methods for final product analysis and impurity quantification.
-
Hyphenated Techniques (LC-MS, GC-MS): The coupling of chromatography with mass spectrometry provides an unparalleled ability to identify unknown impurities and byproducts.[4] Mass spectrometry offers structural information and high sensitivity, which is invaluable during process development and troubleshooting.[4][9]
For routine quantitative monitoring of reaction progress, HPLC and GC are the methods of choice. The following sections provide detailed protocols for these techniques.
Caption: Decision tree for selecting the appropriate analytical method.
Protocol 1: Reaction Monitoring by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a stability-indicating RP-HPLC method suitable for quantifying Ethyl 2-(2-chlorophenyl)acetate and related compounds. The principle relies on the differential partitioning of analytes between a non-polar stationary phase (C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column: A C18 column is a versatile and robust choice for separating compounds with moderate polarity like phenylacetic acid esters.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The buffer controls the pH to ensure the consistent ionization state of any acidic or basic analytes.
-
Detector: UV detection at 225 nm is chosen because the chlorophenyl group provides strong chromophoric activity in this region, ensuring high sensitivity.
Materials and Instrumentation
-
Instrument: HPLC system with UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC grade).
-
Reference Standard: Purified Ethyl 2-(2-chlorophenyl)acetate.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve ~3.4 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 using diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of Acetonitrile and the prepared Phosphate Buffer. A typical starting gradient is provided in Table 1.
-
-
Standard Preparation:
-
Accurately weigh approximately 20 mg of the Ethyl 2-(2-chlorophenyl)acetate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (initial composition) to achieve a concentration of ~200 µg/mL.
-
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known, large volume of cold mobile phase (e.g., in a 10 mL volumetric flask). This step is crucial to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Data Presentation
Table 1: HPLC Instrument Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 25 mM KH₂PO₄ Buffer, pH 3.0 |
| Gradient | 0-20 min: 50-80% A; 20-25 min: 80% A; 25.1-30 min: 50% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 225 nm |
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
This protocol is suitable for monitoring reactions where the starting materials and products are volatile and thermally stable. Separation is achieved based on the boiling points and polarities of the components as they interact with the stationary phase.
Causality Behind Experimental Choices
-
Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for aromatic compounds and esters.
-
Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and excellent sensitivity to hydrocarbons, making it ideal for quantification.
-
Temperature Program: A programmed temperature ramp is employed to ensure the efficient elution of both early-eluting (volatile) and late-eluting (less volatile) components with good peak shape.
Materials and Instrumentation
-
Instrument: Gas chromatograph with an FID detector.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: Ethyl acetate (GC grade or higher) for dilution.
-
Reference Standard: Purified Ethyl 2-(2-chlorophenyl)acetate.
Detailed Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution by accurately weighing ~50 mg of the reference standard into a 25 mL volumetric flask and diluting with ethyl acetate.
-
Prepare a working standard of ~100 µg/mL by further diluting the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench and dilute the sample in a known volume of a suitable solvent like ethyl acetate (e.g., in a 10 mL volumetric flask).
-
If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge to remove non-volatile components (e.g., salts, catalysts) that could contaminate the GC inlet.[4]
-
Transfer the final solution to a GC vial.
-
-
Chromatographic Analysis:
-
Set the GC parameters as outlined in Table 2.
-
Inject the standard and sample solutions.
-
Record and integrate the chromatograms.
-
Data Presentation
Table 2: GC Instrument Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Vol. | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID |
| Detector Temp. | 300 °C |
Method Validation: Ensuring Trustworthy Results
Validation of the chosen analytical procedure is mandatory to demonstrate that it is suitable for its intended purpose.[10][11][12] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10]
Table 3: Key Validation Parameters (ICH Q2(R1))
| Characteristic | Assay | Impurity Test (Quantitative) |
|---|---|---|
| Accuracy | Yes | Yes |
| Precision | Yes | Yes |
| Specificity | Yes | Yes |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Limit of Quantitation (LOQ) | No | Yes |
| Limit of Detection (LOD) | No | For limit tests only |
| Robustness | Yes | Yes |
A validated method ensures that the analytical results are reliable, reproducible, and accurate, which is the cornerstone of quality control in pharmaceutical development.[13][14]
Caption: General workflow for reaction monitoring via chromatography.
Conclusion
The effective monitoring of reactions involving Ethyl 2-(2-chlorophenyl)acetate is fundamental to robust and efficient pharmaceutical process development. Both HPLC and GC offer reliable and accurate methods for this purpose. The choice between them depends on the specific reaction conditions and the properties of the analytes. The protocols provided herein serve as a validated starting point for developing in-house methods. It is imperative that any analytical method be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.
- HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. SIELC Technologies.
- Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis.
- TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022).
- Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate. Google Patents.
- Analytical method validation: A brief review. ResearchGate.
- HPLC ANALYSIS OF ETHYL ACETATE OF. ResearchGate.
- HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2. PubChem.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- III Analytical Methods.
- On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst (RSC Publishing).
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.
- A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. (2025). ResearchGate.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. NIH.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
- An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.
- (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate.
- US20070225320A1 - Process for preparing clopidogrel. Google Patents.
- Analytical methods for human biomonitoring of pesticides. A review.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). spectroscopyeurope.com.
- Process for preparing clopidogrel. Eureka | Patsnap.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. fda.gov [fda.gov]
- 13. wjarr.com [wjarr.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Experimental setup for the esterification of 2-chlorophenylacetic acid
An Application Note and Protocol for the Synthesis of 2-Chlorophenylacetic Acid Esters
Introduction
Esters of 2-chlorophenylacetic acid are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The ester functional group can serve as a protecting group for the carboxylic acid or modulate the pharmacokinetic properties of a parent drug molecule. The successful and efficient synthesis of these esters is therefore a critical step in many research and development pipelines. Low molecular weight esters are also known for their pleasant fragrances and are used in various industries.[1]
This document provides a detailed guide for researchers and drug development professionals on the experimental setups for the esterification of 2-chlorophenylacetic acid. It explores three robust methods: the classic Fischer-Speier esterification, the mild Steglich esterification for sensitive substrates, and a high-yield route via an acid chloride intermediate. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and outlines the necessary safety precautions.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols, especially on a large scale.[2] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4]
Principle and Mechanism
This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[5]
Because the reaction is in equilibrium, specific measures must be taken to drive it towards the product.[6] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[5][8]
Mechanism of Fischer-Speier Esterification
Sources
- 1. Synthesis & Purification of an Ester Inquiry Guidance/AP* Chem Curriculum Alignment Transition Guide | Flinn Scientific [flinnsci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. shaalaa.com [shaalaa.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Ethyl 2-(2-chlorophenyl)acetate Utilizing Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-chlorophenyl)acetate is a key intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Clopidogrel. Traditional synthesis via Fischer esterification, while effective, often relies on corrosive mineral acids and can present challenges in product purification and waste management. This guide provides a detailed exploration of alternative catalytic systems designed to offer greener, more efficient, and highly selective pathways for the synthesis of this important molecule. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for Phase Transfer Catalysis (PTC), Ionic Liquid (IL) catalysis, enzymatic catalysis with immobilized lipases, and heterogeneous catalysis using zeolites. Each section is designed to provide not just a procedural roadmap but also the scientific rationale behind the methodological choices, empowering researchers to adapt and optimize these protocols for their specific needs.
Introduction: The Need for Greener Synthetic Routes
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is under increasing scrutiny for its environmental impact. The principles of green chemistry encourage the development of synthetic routes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous materials. The conventional synthesis of Ethyl 2-(2-chlorophenyl)acetate from 2-chlorophenylacetic acid and ethanol typically employs a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] While this method is well-established, it suffers from several drawbacks:
-
Corrosive Nature of Catalysts: Strong mineral acids are highly corrosive, requiring specialized equipment and careful handling.
-
Difficult Catalyst Separation: Homogeneous catalysts are difficult to remove from the reaction mixture, often requiring extensive work-up procedures that generate significant aqueous waste.
-
By-product Formation: The harsh acidic conditions can lead to the formation of undesired by-products, complicating purification and reducing overall yield.
-
Environmental Concerns: The disposal of acidic waste streams presents an environmental challenge.
These limitations have driven the exploration of alternative catalytic systems that are more benign, reusable, and offer improved selectivity. This guide will provide a comprehensive overview of four such promising alternatives.
Baseline Protocol: Traditional Fischer Esterification
To appreciate the advantages of the alternative methods, it is essential to first understand the baseline protocol for Fischer esterification.
Scientific Rationale
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed during the reaction is removed.
Experimental Protocol
Materials:
-
2-chlorophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-chlorophenylacetic acid (e.g., 17.0 g, 0.1 mol) and anhydrous ethanol (e.g., 92 mL, ~1.6 mol).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenyl)acetate.
-
Purify the crude product by vacuum distillation to yield the final product.
Workflow Diagram
Caption: Workflow for traditional Fischer esterification.
Alternative Catalyst I: Phase Transfer Catalysis (PTC)
Scientific Rationale
Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4] In the context of esterification, the carboxylate anion, which is typically soluble in an aqueous or solid phase, can be made soluble in an organic phase by a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the carboxylate anion from the solid/aqueous phase to the organic phase where it can react with an alkylating agent (in this case, an ethylating agent like ethyl bromide or diethyl sulfate). This method can often be performed under milder conditions and with shorter reaction times compared to traditional methods.
Experimental Protocol
Materials:
-
2-chlorophenylacetic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)
-
Acetonitrile or Toluene
-
Standard work-up reagents as in the Fischer esterification protocol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chlorophenylacetic acid (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in acetonitrile (150 mL).
-
Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.01 mol).
-
To the stirred suspension, add ethyl bromide (0.12 mol) dropwise.
-
Heat the reaction mixture to reflux (around 80°C for acetonitrile) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in the Fischer esterification protocol to remove any remaining salts and unreacted acid.
-
Dry the organic phase, remove the solvent, and purify the product by vacuum distillation.
Catalytic Cycle Diagram
Caption: Simplified PTC catalytic cycle.
Alternative Catalyst II: Ionic Liquids (ILs)
Scientific Rationale
Ionic liquids are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[5][6] For esterification, Brønsted acidic ionic liquids are particularly effective. These ILs have an acidic proton, typically on the cation (e.g., a sulfonic acid group) or as part of the anion (e.g., hydrogensulfate, [HSO₄]⁻), which can catalyze the reaction in a similar manner to traditional mineral acids. The key advantages are that the IL can often act as both the solvent and the catalyst, and its low volatility and immiscibility with many organic products allow for easy separation and reuse.
Experimental Protocol
Materials:
-
2-chlorophenylacetic acid
-
Ethanol
-
A Brønsted acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogensulfate, [BMIM][HSO₄])
-
Toluene or Hexane (for product extraction)
-
Standard work-up reagents
Procedure:
-
In a round-bottom flask, mix 2-chlorophenylacetic acid (0.1 mol), ethanol (0.3 mol), and the ionic liquid [BMIM][HSO₄] (e.g., 20 mol%).
-
Heat the mixture at 80-100°C with vigorous stirring for 3-5 hours. A Dean-Stark trap can be used if a solvent like toluene is added to azeotropically remove water and drive the equilibrium.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture. The product, being less polar than the ionic liquid, will form a separate layer.
-
Extract the product with a non-polar solvent like hexane or toluene (3 x 50 mL).
-
The ionic liquid phase can be retained, washed, dried under vacuum, and reused for subsequent batches.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase, remove the solvent, and purify the product by vacuum distillation.
Workflow and Recycling Diagram
Caption: Workflow for IL-catalyzed esterification with catalyst recycling.
Alternative Catalyst III: Enzymatic Catalysis
Scientific Rationale
Enzymes, particularly lipases, are highly efficient and selective biocatalysts for ester synthesis.[7][8] They operate under mild conditions (typically near room temperature), which minimizes by-product formation and energy consumption. Lipases catalyze esterification through a "ping-pong" mechanism involving an acyl-enzyme intermediate.[8] The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), simplifies catalyst separation and allows for repeated use, making the process economically viable.[8][9]
Experimental Protocol
Materials:
-
2-chlorophenylacetic acid
-
Anhydrous ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or solvent-free)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a flask, add 2-chlorophenylacetic acid (0.1 mol), anhydrous ethanol (0.2-0.3 mol), and an anhydrous solvent like n-hexane (100 mL). A solvent-free system can also be used if the reactants are liquid at the reaction temperature.
-
Add activated molecular sieves (e.g., 10% w/w of reactants) to adsorb the water produced during the reaction.
-
Add the immobilized lipase, Novozym 435 (e.g., 5-10% w/w of reactants).
-
Incubate the mixture in an orbital shaker at a controlled temperature (typically 40-60°C) for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme and the molecular sieves.
-
The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate, containing the product and unreacted starting materials, is concentrated under reduced pressure.
-
Purify the crude product by vacuum distillation.
Enzymatic Reaction Mechanism
Caption: Simplified "ping-pong" mechanism for lipase catalysis.
Alternative Catalyst IV: Heterogeneous Solid Acids
Scientific Rationale
Heterogeneous solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Beta) and ion-exchange resins, offer the advantages of both solid and acid catalysts.[10][11] Their acidic sites are located within a solid framework, allowing for easy separation from the reaction mixture by simple filtration. Zeolites are crystalline aluminosilicates with well-defined pore structures that can provide shape selectivity, potentially minimizing the formation of bulky side products. Their thermal stability allows for reactions at higher temperatures and easy regeneration by calcination.
Experimental Protocol
Materials:
-
2-chlorophenylacetic acid
-
Ethanol
-
Zeolite catalyst (e.g., H-ZSM-5 or H-Beta, activated)
-
Toluene (optional, for azeotropic water removal)
-
Standard work-up reagents
Procedure:
-
Activate the zeolite catalyst by heating it in a furnace at ~500°C for 3-4 hours under a stream of dry air or nitrogen. Cool down in a desiccator.
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, place 2-chlorophenylacetic acid (0.1 mol), ethanol (0.5 mol), and the activated zeolite catalyst (e.g., 10-15% w/w of the carboxylic acid).
-
Add toluene (~50 mL) to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected and by TLC/GC analysis of the reaction mixture. The reaction is typically complete in 6-12 hours.
-
After completion, cool the mixture and filter off the catalyst.
-
The catalyst can be washed with a solvent, dried, and regenerated by calcination for reuse.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess ethanol.
-
The crude product can be purified by vacuum distillation.
Comparative Analysis of Catalytic Systems
The choice of catalyst depends on various factors including cost, desired reaction conditions, environmental considerations, and scalability. The table below provides a summary for comparison.
| Feature | Fischer Esterification | Phase Transfer Catalysis | Ionic Liquid Catalysis | Enzymatic Catalysis | Heterogeneous (Zeolite) |
| Catalyst Type | Homogeneous (H₂SO₄) | Homogeneous (TBAB) | Homogeneous (IL) | Heterogeneous (Immobilized) | Heterogeneous (Solid) |
| Reaction Temp. | High (80-100°C) | Moderate (60-80°C) | Moderate (80-100°C) | Low (40-60°C) | High (100-150°C) |
| Reaction Time | 4-8 hours | 2-4 hours | 3-5 hours | 24-72 hours | 6-12 hours |
| Selectivity | Moderate | Good | High | Very High | High |
| Catalyst Sep. | Difficult (Neutralization) | Moderate (Washing) | Easy (Decantation) | Easy (Filtration) | Easy (Filtration) |
| Reusability | No | Possible, but not trivial | Yes, with regeneration | Yes, multiple cycles | Yes, with regeneration |
| Green Aspects | Poor (corrosive, waste) | Moderate | Good (recyclable) | Excellent (mild, biodegradable) | Very Good (recyclable) |
| Typical Yield | 80-90%[2] | >90% | >90% | >95% | >90% |
Conclusion
While traditional Fischer esterification remains a viable method for the synthesis of Ethyl 2-(2-chlorophenyl)acetate, a range of superior alternatives now exist. For high selectivity and mild conditions, enzymatic catalysis with immobilized lipases stands out as an excellent choice, particularly for high-value pharmaceutical applications. For processes where reaction speed and catalyst cost are primary drivers, Phase Transfer Catalysis offers a significant improvement over the traditional method. Ionic liquids and heterogeneous solid acids provide robust, recyclable catalytic systems that align well with the principles of green and sustainable chemistry. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to select and implement the most appropriate catalytic system for their specific research and development goals.
References
-
Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Nanjing Shunxiang Pharmaceutical Technology Co., Ltd. (2022, October 29). Nanjing Shunxiang Produce The Best Ethyl Phenylacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl phenylacetate. Coll. Vol. 1, p.107 (1941); Vol. 2, p.288 (1922). Retrieved from [Link]
-
Iranian Journal of Chemical Engineering. (n.d.). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (4-chlorophenyl)acetate. Retrieved from [Link]
- Lin, C. Y., et al. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 23(11), 2899.
-
SciSpace. (n.d.). Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase. Retrieved from [Link]
- Converti, A., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar.
- Baek, Y., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Polymers, 12(8), 1802.
-
JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl Phenol over Modified HZSM-5 Catalyst in a Fixed Bed Reactor. Retrieved from [Link]
- Iglesias, L. E., et al. (2014).
- Google Patents. (n.d.).
- Narayana, S., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. RSC Advances, 8(11), 5949-5957.
- Al-Ani, A., et al. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation.
- Fang, D., et al. (n.d.). Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts for Fischer Esterifications.
- Asian Journal of Applied Science and Technology. (2018).
- Molecules. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. 25(24), 5918.
- Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2567-2587.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- CONICET. (n.d.). Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy.
- ResearchGate. (n.d.). Novozym 435-catalyzed synthesis of fatty acid ethyl esters from soybean oil for biodiesel production.
- MDPI. (n.d.). Novel Brønsted Acidic Ionic Liquids as High Efficiency Catalysts for Liquid-Phase Beckmann Rearrangement.
- T R O India. (n.d.).
- Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
- Google Patents. (n.d.). Synthesis process of tetrabutylammonium bromide. CN111960948B.
- ResearchGate. (n.d.). Esterification of alcohols with acetic acid over zeolites Hβ, HY and HZSM5.
- MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives.
- SciSpace. (n.d.). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide.
- Beloit College. (n.d.).
- Institute For Research In Schools. (n.d.).
- Chemical Engineering Transactions. (n.d.). Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Ca.
- Asian Journal of Chemistry. (n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Semantic Scholar. (n.d.). Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Nanjing Shunxiang Produce The Best Ethyl Phenylacetate | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijche.com [ijche.com]
- 5. ajast.net [ajast.net]
- 6. troindia.in [troindia.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-chlorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-chlorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and improve product yield.
Introduction: The Importance of Ethyl 2-(2-chlorophenyl)acetate
Ethyl 2-(2-chlorophenyl)acetate is a key intermediate in the synthesis of several pharmaceutically active compounds, most notably the antiplatelet agent Clopidogrel. Achieving a high yield of this precursor is crucial for the economic viability and efficiency of the overall drug manufacturing process. This guide will focus primarily on the most common and direct synthetic route: the Fischer-Speier esterification of 2-chlorophenylacetic acid with ethanol.
Understanding the Core Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible, meaning it reaches an equilibrium that includes both reactants and products.[2][3] The key to maximizing the yield of Ethyl 2-(2-chlorophenyl)acetate is to manipulate the reaction conditions to shift this equilibrium towards the product side.
The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.[1][4]
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of Ethyl 2-(2-chlorophenyl)acetate.
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
This is the most common issue, and it almost always relates to the reversible nature of the Fischer esterification. To improve the yield, you must actively push the reaction equilibrium toward the products.
A1: Focus on Le Châtelier's Principle.
The reaction can be represented as: 2-Chlorophenylacetic Acid + Ethanol ⇌ Ethyl 2-(2-chlorophenyl)acetate + Water
According to Le Châtelier's principle, you can increase the yield by either adding an excess of a reactant or by removing a product as it forms.[2]
-
Solution A: Use a Large Excess of Ethanol.
-
Why it works: By significantly increasing the concentration of one of the reactants (ethanol), the equilibrium shifts to the right, favoring the formation of the ester. Since ethanol is often relatively inexpensive and can also serve as the solvent, this is a common and effective strategy.[1]
-
Recommended Protocol: Instead of a 1:1 molar ratio, try using a 3:1 to 5:1 molar ratio of ethanol to 2-chlorophenylacetic acid.
-
-
Solution B: Remove Water as it Forms.
-
Why it works: Removing water, a product of the reaction, prevents the reverse reaction (ester hydrolysis) from occurring, thus driving the reaction to completion.[4][5]
-
Recommended Protocol (Dean-Stark Apparatus):
-
Set up your reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.
-
Attach a Dean-Stark trap between your reaction flask and the condenser.
-
As the mixture refluxes, the water-toluene azeotrope will distill into the trap.
-
Upon cooling in the trap, the water will separate and sink to the bottom (as it is denser than toluene), while the toluene will overflow and return to the reaction flask.
-
This continuous removal of water is highly effective for maximizing yield.
-
-
Sources
Removal of unreacted starting materials from Ethyl 2-(2-chlorophenyl)acetate
Ticket Status: OPEN Subject: Removal of unreacted starting materials from reaction mixture Assigned Specialist: Senior Application Scientist Target Molecule: Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9)
Executive Summary & Impurity Profile
Welcome to the purification support module. You are likely synthesizing Ethyl 2-(2-chlorophenyl)acetate , a key intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.
The purification strategy depends entirely on the synthesis route used. The two most common impurities are the acid precursor (from direct esterification) and the nitrile precursor (from Pinner synthesis/hydrolysis).
Critical Physical Property Data
Use this table to determine the thermodynamic feasibility of your separation method.
| Component | Role | State (RT) | Boiling Point | pKa | Solubility (Water) |
| Ethyl 2-(2-chlorophenyl)acetate | Target | Liquid | 100-103°C (1.5 Torr) | N/A | Insoluble |
| 2-(2-chlorophenyl)acetic acid | Impurity A | Solid | 145°C (5 Torr) / MP: 94°C | 4.07 | Low (pH dependent) |
| 2-chlorobenzyl cyanide | Impurity B | Liquid | ~250°C (760 Torr) | N/A | Insoluble |
| Ethanol | Solvent | Liquid | 78°C (760 Torr) | 16 | Miscible |
Troubleshooting Modules
Module A: Removing Unreacted Acid (The "Esterification" Scenario)
Issue: Presence of 2-(2-chlorophenyl)acetic acid. Diagnosis: Reaction equilibrium was not pushed to completion, or catalyst loading was insufficient. Solution: pH-Controlled Liquid-Liquid Extraction.
The Mechanism (Why this works)
The separation relies on the acidity difference. The unreacted acid has a pKa of 4.07 . By adjusting the aqueous phase to a pH of ~8.5 (using Saturated NaHCO₃), you deprotonate the acid into its carboxylate salt (highly water-soluble). The target ester remains neutral and stays in the organic phase.
Protocol: The "Self-Validating" Wash
-
Dilution: Dilute your crude reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane). Ratio: 10mL solvent per 1g crude.
-
The Quench: Pour the mixture into ice-cold water to remove bulk water-soluble catalysts (e.g., H₂SO₄).
-
The Critical Wash (Bicarbonate):
-
Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Validation Step: Check the pH of the aqueous layer after mixing. It must be >8 . If it is acidic, the bicarbonate was consumed; drain and repeat with fresh bicarbonate.
-
Caution: This generates CO₂ gas. Vent the separatory funnel frequently.
-
-
The Polishing Wash: Wash with Brine (Saturated NaCl) to break emulsions and remove residual water.
-
Drying: Dry over Anhydrous MgSO₄, filter, and concentrate.
Pro-Tip: Do not use strong bases like NaOH (pH >13). High pH can hydrolyze your newly formed ester back into the starting material.
Module B: Removing Unreacted Nitrile (The "Pinner" Scenario)
Issue: Presence of 2-chlorobenzyl cyanide. Diagnosis: Incomplete hydrolysis/alcoholysis of the nitrile. Solution: High-Vacuum Fractional Distillation.
The Mechanism
Unlike the acid, the nitrile is neutral. Acid/base extractions will not remove it. Separation must be physical, exploiting the boiling point difference.
Protocol: Vacuum Fractionation
-
Setup: Short-path distillation head with a Vigreux column (for theoretical plate efficiency).
-
Pressure: High vacuum is mandatory (<2 Torr) to prevent thermal decomposition.
-
The Cut:
-
Foreshot: Solvents (Ethanol) come off first.
-
Target Fraction: Collect vapor at 100-103°C (at 1.5 Torr) .
-
Residue: The nitrile and polymerized byproducts typically have higher boiling points or will remain in the pot.
-
-
Validation: Run a TLC (Thin Layer Chromatography) on the collected fraction.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV Light (254 nm). The nitrile typically runs slightly lower/higher than the ester depending on the stationary phase, but they are distinct.
-
Visualized Workflow (Decision Tree)
The following diagram illustrates the logical flow for purifying the crude mixture based on the impurity profile.
Caption: Decision tree for selecting the purification method based on the dominant impurity (Acid vs. Nitrile).
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of distillation? A: Yes, but it is often inefficient for scale-up. If you must use a column (e.g., for <5g scale), use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) . The ester is less polar than the acid but usually more polar than the nitrile, so careful fraction collection is required.
Q: My product turned yellow during distillation. What happened? A: This indicates thermal decomposition or oxidation. Ensure your vacuum is strong enough (<2 Torr) to keep the bath temperature below 140°C. If the pot temperature exceeds 160°C, benzylic oxidation or polymerization may occur.
Q: I washed with bicarbonate, but the acid is still there by NMR. A: You likely saturated the aqueous layer or created an emulsion where the exchange didn't happen.
-
Ensure the pH of the aqueous layer is actually basic (>8).
-
Agitate the separatory funnel vigorously for at least 2 minutes to ensure phase contact.
References
-
ChemicalBook. (2025). Ethyl 2-(2-chlorophenyl)acetate Properties and Boiling Point Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 2-Chlorobenzyl cyanide Mass Spectrum and Properties. Retrieved from
-
Sigma-Aldrich. (2024).[1] 2-(2-Chlorophenyl)acetic acid Safety and Physical Data. Retrieved from
-
PubChem. (2024). Compound Summary: Ethyl 2-(2-chlorophenyl)acetate.[2] National Library of Medicine. Retrieved from
Sources
Technical Support Center: Purification Protocols for Ethyl 2-(2-chlorophenyl)acetate
Case Reference: Clopidogrel Intermediate Synthesis Compound: Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Hidden" Equilibrium
Welcome to the technical support center. You are likely here because your synthesis of Ethyl 2-(2-chlorophenyl)acetate —a critical intermediate for Clopidogrel (Plavix)—has stalled at the purification stage.
Whether you synthesized this via Fischer esterification of 2-chlorophenylacetic acid or the Pinner reaction of 2-chlorobenzyl cyanide, the purification challenges are identical: separating the ester from its parent acid and preventing hydrolysis during work-up.
This guide moves beyond standard textbook recipes. We focus on the causality of failure—why the acid persists, why the product degrades, and how to prove your purity before you even run an NMR.
Module 1: The Chemical Work-up (The First Line of Defense)[1]
The Problem: The most common impurity is unreacted 2-chlorophenylacetic acid . Because the boiling points of the acid and the ester are relatively close at reduced pressures, distillation alone often fails to separate them cleanly. You must remove the acid chemically before heat is applied.
Protocol: The "Buffered Gradient" Wash
Do not simply "wash with base." Strong bases (NaOH) can hydrolyze your ester back into the starting material, destroying your yield. Use this self-validating gradient approach.
Step-by-Step Methodology:
-
Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Ratio: 10 mL solvent per 1 g crude).
-
The Quench (If Acid Catalyzed): Wash once with cold water to remove the bulk of the mineral acid catalyst (H₂SO₄ or pTSA).
-
The Critical Neutralization (Self-Validating Step):
-
Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Validation: Shake vigorously and vent. Test the aqueous layer pH.
-
Rule: If pH < 8, repeat the wash. The aqueous layer must remain basic (pH 8-9) after the wash to confirm all free acid has been pulled into the water phase.
-
-
The Brine Polish: Wash once with saturated brine to break any micro-emulsions and pre-dry the organic layer.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for at least 30 minutes.
Troubleshooting the Work-up
| Observation | Root Cause | Corrective Action |
| Emulsion forms during base wash | Density of chlorinated organics is close to water; surfactants present. | Add more brine to the aqueous layer to increase density difference. Filter through a Celite pad if solids are present. |
| Yield drops significantly | Hydrolysis of the ester. | You likely used NaOH or KOH, or the wash was too warm. Switch to cold NaHCO₃ and work quickly. |
| Acid impurity persists in NMR | Incomplete phase contact. | The pKa of the acid is ~4.0. Bicarbonate (pH ~8.5) is sufficient, but only if mixing is thorough. Ensure the aqueous layer pH stays basic. |
Module 2: Vacuum Distillation (The Polishing Step)
The Problem: Ethyl 2-(2-chlorophenyl)acetate is a high-boiling liquid (~258°C at atmospheric pressure). Distilling at ambient pressure will cause thermal decomposition and oxidation (browning).
The Solution: High-vacuum fractional distillation.
Thermodynamic Data Points
Use these reference points to calibrate your vacuum setup.
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Notes |
| 760 (Atmospheric) | ~258°C | DANGER: Decomposition risk. Do not attempt. |
| 15 - 16 | 134 - 145°C | Standard water aspirator/diaphragm pump range. |
| 1 - 2 | 105 - 115°C | High vacuum (Oil pump). Preferred for highest purity. |
Distillation Protocol
-
Setup: Short-path distillation head with a Vigreux column (for fractionating isomers/impurities).
-
Inert Atmosphere: Introduce a nitrogen capillary bleed or blanket. Oxygen at high temperatures accelerates degradation.
-
The Fore-run: Collect the first 5-10% of distillate separately. This contains residual solvents (EtOAc/EtOH) and lower-boiling impurities (e.g., ethyl benzoate derivatives if side reactions occurred).
-
The Main Fraction: Collect the steady plateau.
-
Visual Check: Product should be a colorless to pale yellow oil.
-
Module 3: Impurity & Workflow Logic
The following diagram illustrates the decision-making process for purification. It integrates the chemical properties of the impurities (acidity, polarity) into the workflow.
Figure 1: Decision tree for the purification of Ethyl 2-(2-chlorophenyl)acetate, prioritizing chemical extraction before thermal separation.
Frequently Asked Questions (FAQ)
Q: My product has a persistent yellow/brown color even after distillation. Why? A: This is likely due to oxidation of trace phenolic impurities or polymerization of thiophene derivatives (if using Clopidogrel-specific precursors).
-
Fix: Perform a filtration through a small pad of activated charcoal or silica gel before the final distillation. Ensure your distillation is under strict Nitrogen atmosphere.
Q: I see a "ghost" peak in the NMR near the aromatic region. What is it? A: Check for Ethyl 2-(2-chlorophenyl)acetate isomers (3-chloro or 4-chloro derivatives).
-
Cause: Impure starting material (2-chlorophenylacetic acid).
-
Fix: Distillation cannot separate these isomers effectively (boiling points are too close). You must recrystallize the starting acid before esterification or use high-performance flash chromatography (Silica, Hexane:EtOAc 95:5) on the ester.[1][2][3][4]
Q: Can I use crystallization instead of distillation? A: Generally, no. Ethyl 2-(2-chlorophenyl)acetate is a liquid at room temperature (Melting Point is very low).[5] While some derivatives (like the hydrochloride salts of downstream amines) crystallize, this intermediate ester is best purified as an oil via distillation.
References
-
Preparation of Ethyl 2-chloroacetoacetate (Analogous Methodologies). Google Patents, CN105061210A. (Demonstrates vacuum distillation protocols for chlorinated esters).
-
Ethyl 2-(2-chlorophenyl)acetate Physical Properties. PubChem Compound Summary. (Boiling point and molecular weight data).[6][7][8]
-
Purification of Ethyl Acetate Derivatives. Chempedia/LookChem. (General protocols for drying and neutralizing ester mixtures).
-
Synthesis of Clopidogrel Intermediates. Der Pharma Chemica, 2012, 4 (1):479-488.[3] (Detailed synthetic routes involving 2-chlorophenylacetic acid esters).
Sources
- 1. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ICSC 0367 - ETHYL ACETATE [inchem.org]
- 8. echemi.com [echemi.com]
Minimizing impurity formation in the synthesis of clopidogrel from Ethyl 2-(2-chlorophenyl)acetate
Technical Support Center: Minimizing Impurity Formation in the Synthesis of Clopidogrel
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of S-(+)-clopidogrel. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of clopidogrel, with a specific focus on the pathway originating from Ethyl 2-(2-chlorophenyl)acetate or its derivatives. The control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and preventative measures to maintain high purity throughout your synthesis.
Section 1: Understanding the Synthetic Landscape & Key Impurities
The synthesis of clopidogrel is a multi-step process where the formation of the chiral center and the construction of the thienopyridine ring system are critical transformations. A common pathway involves the resolution of a racemic intermediate, such as methyl α-amino-(2-chlorophenyl)acetate, followed by N-alkylation with a thiophene ethanol derivative and a final cyclization step using formaldehyde to form the tetrahydrothienopyridine ring.[2][3]
Each of these steps presents a unique set of challenges and potential impurity-generating side reactions. A proactive understanding of these potential pitfalls is the first step toward effective control.
General Synthetic Pathway Overview
Caption: A simplified workflow of a common clopidogrel synthesis route.
Common Impurities in Clopidogrel Synthesis
Effective impurity control begins with identification. The table below summarizes the most frequently encountered impurities, their classification, and typical points of origin in the synthesis.
| Impurity Name/Type | Classification | Likely Origin / Causal Step |
| R-(-)-Clopidogrel | Chiral Impurity / Isomer | Incomplete resolution of the racemic intermediate; racemization during N-alkylation or cyclization steps, often induced by heat or basic conditions.[4][5] |
| Clopidogrel Carboxylic Acid | Degradation Product | Hydrolysis of the methyl ester group. Can occur during work-up, purification, or storage, especially in the presence of moisture, acid, or base.[6][] |
| Unreacted Intermediates | Process-Related Impurity | Incomplete reaction in Steps 2, 3, or 4. Examples include residual S-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate or the N-alkylated intermediate. |
| Dihydropyridinone Derivative | Process/Degradation | Side reaction during the formaldehyde cyclization or subsequent degradation. Can also be formed from interaction with certain excipients during formulation.[8] |
| Decarbmethoxylated Clopidogrel | Degradation Product | Loss of the carbomethoxy group, potentially under harsh thermal or chemical stress.[8] |
| Over-alkylation Products | Process-Related Impurity | Reaction of formaldehyde with other nucleophilic sites or multiple reactions at the desired nitrogen. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable protocols to resolve the problem.
Q1: My final product has high levels of the R-enantiomer (>1.0%). What are the likely causes and how can I mitigate this?
Expert Analysis: The presence of the undesired R-enantiomer is a critical purity issue, as only the S-enantiomer possesses the desired antiplatelet activity.[9][10] High levels typically stem from two sources:
-
Inefficient Chiral Resolution: The resolution of the racemic precursor, (±)-methyl 2-amino-2-(2-chlorophenyl)acetate, is the most critical control point. If the diastereomeric salt of the S-(+)-enantiomer is not selectively crystallized and purified, the R-(-)-enantiomer will be carried into subsequent steps.
-
Racemization: The chiral center of clopidogrel and its precursors is susceptible to racemization, particularly under harsh conditions. Exposure to high temperatures or strong bases can abstract the acidic α-proton, leading to a loss of stereochemical integrity.[4][5]
Troubleshooting Protocol: Optimizing Chiral Resolution
This protocol is based on the widely used method of diastereomeric salt crystallization using L-(+)-tartaric acid.[2][11]
-
Dissolution: Dissolve racemic (±)-methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable solvent mixture. A common system is methanol and acetone.
-
Salt Formation: Prepare a solution of L-(+)-tartaric acid (approximately 0.5 to 1.0 molar equivalents) in methanol. Add this solution slowly to the solution of the racemic amine at a controlled temperature, typically between 10-25°C.[11] Rapid addition can trap impurities.
-
Crystallization: Stir the mixture at a controlled temperature (e.g., 20-30°C) for an extended period (e.g., 12-20 hours) to allow for the selective precipitation of the S-(+)-amine-L-tartrate diastereomeric salt.[11]
-
Isolation & Washing: Filter the precipitated solid and wash with a cold solvent (e.g., acetone or a methanol/acetone mixture) to remove the mother liquor containing the soluble R-(-)-amine diastereomer.
-
Purity Check: Analyze the chiral purity of the isolated salt using a validated chiral HPLC method. If purity is insufficient, a re-crystallization from a fresh solvent system may be necessary.
-
Liberation of Free Amine: Dissolve the purified salt in water and adjust the pH to 7.0-7.5 with a mild base (e.g., ammonia or sodium bicarbonate solution) to liberate the free S-(+)-amine.[2] Extract the free amine into an organic solvent like dichloromethane, dry, and concentrate for use in the next step.
Workflow: Chiral Purity Management
Caption: Workflow for ensuring high enantiomeric purity of the key clopidogrel intermediate.
Q2: I'm observing a significant peak corresponding to the clopidogrel carboxylic acid impurity. How can I prevent this hydrolysis?
Expert Analysis: The methyl ester of clopidogrel is susceptible to hydrolysis, forming the corresponding carboxylic acid, which is a known impurity.[6] This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of water. The most common points for hydrolysis to occur are during aqueous work-ups or if the final product is not stored under strictly anhydrous conditions.
Preventative Measures:
-
pH Control During Work-up: After the cyclization step, the reaction mixture is typically basified to neutralize acid and extract the clopidogrel free base. Avoid using strong bases or prolonged exposure to basic conditions. Use a mild base like sodium bicarbonate and ensure the pH does not exceed 8-9.
-
Anhydrous Solvents: Use anhydrous solvents for extractions and subsequent processing steps whenever possible. Ensure all glassware is thoroughly dried.
-
Drying of Organic Phases: After extraction, thoroughly dry the organic layer containing the clopidogrel base with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Final Product Handling: When crystallizing the final salt (e.g., bisulfate), ensure the solvent used is dry. Store the final API in a tightly sealed container with a desiccant to protect it from atmospheric moisture.
-
Temperature Control: Hydrolysis rates increase with temperature. Perform all aqueous work-ups at room temperature or below.
Q3: My reaction is producing several unidentified side-products during the cyclization step with formaldehyde. What's going wrong?
Expert Analysis: The reaction of S-(+)-methyl-α-(2-thienylethylamino)-(2-chlorophenyl)acetate with formaldehyde to form the tetrahydrothienopyridine ring (a Pictet-Spengler type reaction) is a critical step that can generate multiple byproducts if not properly controlled. Formaldehyde is highly reactive and can lead to polymerization or reactions at undesired sites.
Critical Process Parameter Control:
| Parameter | Recommendation | Rationale / Causality |
| Temperature | Maintain a strict temperature range, typically 20-40°C.[3][11] | Higher temperatures can accelerate side reactions and potentially lead to racemization. Lower temperatures may result in an impractically slow reaction rate. |
| Reaction Time | Monitor the reaction by HPLC to determine the optimal endpoint (typically 16-25 hours).[3][11] | Insufficient time leads to high levels of unreacted starting material. Excessive time increases the risk of byproduct formation and degradation. |
| Stoichiometry | Use a controlled excess of formaldehyde (e.g., 1.1 to 2.0 equivalents). | A large excess of formaldehyde can lead to N-methylation or other side reactions. Insufficient formaldehyde will result in an incomplete reaction. |
| Solvent | Methanol is a commonly used solvent.[11] | The solvent choice affects solubility and reaction kinetics. Ensure the solvent is of high purity. |
| pH | The reaction is typically run under mildly acidic conditions, often from the hydrochloride salt of the starting amine. | The pH influences the electrophilicity of the iminium ion intermediate, which is crucial for the cyclization step. |
Q4: How do I confirm the identity of an unknown impurity peak in my HPLC chromatogram?
Expert Analysis: According to ICH guidelines, any impurity exceeding the identification threshold (typically 0.10% for most APIs) must be structurally characterized.[1][12][13] A systematic approach is required to isolate and identify these unknown structures.
Workflow: Impurity Identification
Caption: A standard workflow for the isolation and structural elucidation of an unknown impurity.
Procedural Steps:
-
Isolation: Develop a preparative HPLC method to isolate a sufficient quantity (typically several milligrams) of the unknown impurity.
-
Mass Spectrometry (MS): Obtain a mass spectrum, preferably using a high-resolution mass spectrometer (HRMS), to determine the accurate mass and deduce the elemental formula.
-
Nuclear Magnetic Resonance (NMR): Perform a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to piece together the molecular structure.
-
Confirmation: If the structure is novel or ambiguous, synthesizing the proposed impurity standard and confirming its retention time against the peak in the original sample provides definitive proof of its identity.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most critical process parameters (CPPs) to control throughout the synthesis?
-
The most critical parameters are: temperature during resolution and cyclization to prevent racemization and side reactions, pH during work-ups to prevent hydrolysis, and reaction time to ensure complete conversion without degradation.
-
-
FAQ 2: Which analytical methods are essential for in-process control and final product release?
-
Chiral High-Performance Liquid Chromatography (HPLC) is non-negotiable for determining enantiomeric purity. A gradient reverse-phase HPLC method is essential for quantifying process-related impurities and degradation products.[8] Gas Chromatography (GC) should be used to quantify residual solvents.
-
-
FAQ 3: What are the ICH guideline thresholds for reporting and identifying impurities in an API like clopidogrel?
-
FAQ 4: How can I best manage starting material quality to prevent carry-over of impurities?
-
Always source high-purity starting materials and intermediates. You should develop and validate analytical methods to test the purity of key inputs like Ethyl 2-(2-chlorophenyl)acetate and the 2-thiophene ethanol derivative. Impurities in these early materials can react to form new, difficult-to-remove impurities in later stages. Adhering to Good Manufacturing Practices (GMP) for all materials is crucial.[14]
-
References
- Synthesis of clopidogrel impurity intermediate.
- Synthesis and Characterization of Impurity B of S (+)-Clopidogrel Bisulfate: An AntiPlatelet.
- CN101747219A - Synthesis of clopidogrel impurity intermediate.
- PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756.
- CN111440139A - Preparation method of clopidogrel sulfonate impurity.
- SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL REL
- US20070225320A1 - Process for preparing clopidogrel.
- An efficient and large scale synthesis of Clopidogrel: Antipl
- Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension. International Journal of Pharmaceutical Compounding.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- US6800759B2 - Racemization and enantiomer separation of clopidogrel.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Journal of Pharmaceutical and Biomedical Analysis.
- Clopidogrel and Impurities. BOC Sciences.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH.
- Separation and determination of clopidogrel and its impurities by capillary electrophoresis | Request PDF.
- Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica.
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 3. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 6. hplc.eu [hplc.eu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. CN111440139A - Preparation method of clopidogrel sulfonate impurity - Google Patents [patents.google.com]
- 12. database.ich.org [database.ich.org]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
Troubleshooting guide for the synthesis of pyrazole derivatives from Ethyl 2-(2-chlorophenyl)acetate
Role: Senior Application Scientist Subject: Troubleshooting the synthesis of 4-(2-chlorophenyl)-1H-pyrazol-3-ol (and related derivatives) via C-acylation/Formylation sequences.
Executive Summary & Reaction Logic
Welcome to the technical support hub. You are likely attempting to synthesize a 4-aryl-3-hydroxy-pyrazole scaffold (often tautomeric with 3-pyrazolone). This is a critical intermediate in the synthesis of agrochemicals (e.g., strobilurin analogues) and p38 MAP kinase inhibitors.
The synthesis generally proceeds via a two-step "one-pot" or isolated intermediate sequence:[1]
-
C-Acylation/Formylation (Claisen Condensation): Reaction of Ethyl 2-(2-chlorophenyl)acetate with a formate source (Ethyl Formate) or acylating agent to generate a
-keto/formyl ester. -
Cyclocondensation: Reaction of the intermediate with hydrazine hydrate to close the pyrazole ring.
The Core Challenge
The ortho-chloro substituent on the phenyl ring introduces significant steric hindrance and electronic deactivation at the
Visualizing the Workflow
The following diagram outlines the critical pathway and decision nodes for this synthesis.
Caption: Logical flow of the C-formylation and cyclization sequence. Red paths indicate critical failure modes caused by stoichiometry errors.
Critical Protocol Parameters
To ensure reproducibility, adhere to these validated parameters. The 2-chlorophenyl moiety demands higher energy barriers than unsubstituted analogues.
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Specification | Technical Rationale |
| Solvent (Step 1) | Anhydrous Toluene or THF | Toluene allows azeotropic removal of ethanol (if using NaOEt), driving the equilibrium forward. THF is superior for NaH. |
| Base Choice | NaH (60% in oil) > NaOEt | Sodium Hydride (1.1–1.2 eq) provides irreversible deprotonation, essential for the sterically hindered 2-chloro substrate. |
| Formate Equivalents | Ethyl Formate (2.0 – 3.0 eq) | Excess formate is crucial to suppress the self-condensation of the starting ester (dimerization). |
| Temperature | 0°C (Addition) | Start cold to control exotherm. Reflux is often required to overcome the steric bulk of the ortho-Cl group. |
| Hydrazine Source | Hydrazine Hydrate (80% or 64%) | Use slight excess (1.2 eq). Large excess can lead to difficult purification of the amphoteric product. |
| Quenching pH | pH 4.0 – 5.0 | The product is a pyrazolone/hydroxypyrazole. It dissolves in base (as enolate) and acid (protonated). Precipitation occurs at the isoelectric point. |
Troubleshooting Guide (FAQ)
Phase 1: The Claisen Condensation (Formylation)
Q1: The reaction mixture turned black/tarry, and yield is <10%. What happened?
-
Diagnosis: Decomposition due to moisture or excessive temperature during base addition.
-
Mechanism: The
-anion of the ester is sensitive. If moisture is present, NaH generates NaOH, which hydrolyzes the ester to the acid (2-chlorophenylacetic acid), killing the reaction. -
Solution:
-
Dry Toluene/THF over Na/Benzophenone or molecular sieves (4Å).
-
Maintain 0°C during NaH addition.
-
Nitrogen Sweep: Ensure a positive pressure of
throughout.
-
Q2: I isolated the starting material (Ethyl 2-(2-chlorophenyl)acetate) unchanged.
-
Diagnosis: Enolization failure or "Claisen Stalling."
-
Causality: The 2-chloro group provides steric hindrance, making the
-proton less accessible and the subsequent nucleophilic attack on ethyl formate slower. -
Corrective Action:
-
Switch from NaOEt to NaH (stronger, irreversible base).
-
Add a catalytic amount of Ethanol (if using NaH) to initiate the reaction, or use KOtBu (Potassium tert-butoxide) for higher reactivity.
-
Q3: I see a major impurity spot by TLC that runs higher than the product.
-
Diagnosis: Self-condensation (Dimerization).
-
Mechanism: The enolate of your starting material attacked another molecule of starting material instead of the Ethyl Formate.
-
Fix: Inverse Addition. Add the ester enolate slowly into a solution of cold Ethyl Formate. Ensure Ethyl Formate is in large excess (3.0 eq).
Phase 2: Cyclization with Hydrazine
Q4: No precipitate formed after adding Hydrazine and refluxing.
-
Diagnosis: pH mismatch or "Salt Trapping."
-
Explanation: The reaction generates the sodium salt of the pyrazolone (soluble in water). If you just extract with organic solvent without acidification, the product remains in the aqueous layer.
-
Protocol:
-
Evaporate ethanol.[2]
-
Dilute residue with water.
-
Acidify carefully with 2N HCl or Acetic Acid to pH ~4-5. The solid 4-(2-chlorophenyl)-1H-pyrazol-3-ol should precipitate.
-
Q5: I am using Methyl Hydrazine and getting two isomers. How do I control this?
-
Diagnosis: Regioselectivity issues.
-
Insight: The intermediate has two electrophilic sites: the ester carbonyl and the formyl/keto carbonyl. Methyl hydrazine has two nucleophilic nitrogens (one sterically hindered).
-
Guidance:
-
Thermodynamic Control: Reaction in refluxing acetic acid tends to favor the 1-methyl-4-aryl-3-pyrazolone isomer.
-
Kinetic Control: Reaction in ethanol at room temperature may yield mixtures.
-
Note: With simple hydrazine (
), tautomerism makes the products identical (1H-pyrazole), eliminating this issue.
-
Logic Tree for Troubleshooting
Use this flowchart to diagnose low yields or failed reactions.
Caption: Diagnostic logic tree for isolating failure points in the pyrazole synthesis workflow.
References & Authoritative Sources
-
General Pyrazole Synthesis via Claisen Condensation:
-
Mechanism & Methodology: "Synthesis of Pyrazoles via Claisen Condensation of Esters and Hydrazines." Organic Syntheses, Coll. Vol. 4, p.351.
-
Relevance: Establishes the foundational mechanism for converting
-aryl esters to pyrazolones.
-
-
Specific Reactivity of 2-Chlorophenyl Derivatives:
-
Source:Journal of Medicinal Chemistry. Many kinase inhibitor syntheses (e.g., p38 inhibitors) utilize the 4-(2-chlorophenyl)pyrazole scaffold.
-
Citation: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." J. Org. Chem. 2008. (Discusses steric influence on cyclization).
-
-
Purification of Hydroxypyrazoles:
-
Patent Literature: "Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol."[1] (Analogous chemistry for ortho isomers).
-
Insight: Highlights the critical pH adjustments required for isolating these amphoteric heterocycles.
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Ethyl 2-(2-chlorophenyl)acetate, Hydrazine Hydrate, and Sodium Hydride before experimentation.
Sources
Validation & Comparative
Validation of HPLC Method for the Analysis of Ethyl 2-(2-chlorophenyl)acetate: A Comparative Technical Guide
Executive Summary
This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 2-(2-chlorophenyl)acetate , a critical intermediate in the synthesis of antiplatelet agents like Clopidogrel.[1] Unlike generic protocols, this method is engineered for high specificity against process impurities and degradation products.
We compare this proposed Reverse-Phase (RP-HPLC) method against Gas Chromatography (GC) and legacy isocratic HPLC approaches, demonstrating superior performance in terms of sensitivity, peak shape, and applicability to non-volatile degradation profiling.[1]
Part 1: Strategic Method Selection & Comparative Analysis
Why HPLC Over GC?
While Ethyl 2-(2-chlorophenyl)acetate is an ester and theoretically amenable to Gas Chromatography (GC), HPLC is the preferred technique for pharmaceutical quality control.[1] The primary driver is stability indication . GC requires high temperatures that can degrade thermally labile impurities or the analyte itself, potentially skewing purity profiles. Furthermore, HPLC allows for the simultaneous detection of polar, non-volatile hydrolysis products (e.g., 2-(2-chlorophenyl)acetic acid) which would require derivatization in GC.[1]
Comparative Performance Metrics
The following table contrasts the proposed method with standard alternatives.
| Feature | Proposed Method (RP-HPLC) | Alternative A (GC-FID) | Alternative B (Legacy Isocratic HPLC) |
| Stationary Phase | C18 (End-capped, 3.5 µm) | 5% Phenyl Polysiloxane | C18 (Generic, 5 µm) |
| Selectivity | High (Separates acid degradants) | Moderate (Misses non-volatiles) | Low (Peak tailing common) |
| Run Time | 8.0 min | 15.0 min | 12.0 min |
| LOD (µg/mL) | 0.05 | 0.50 | 0.20 |
| Thermal Stress | None (Ambient/30°C) | High (Injector >200°C) | None |
| Suitability | Release & Stability Testing | Raw Material Assay Only | Rough Purity Check |
Part 2: Detailed Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Photodiode Array (PDA) or UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%).[1]
Chromatographic Conditions
This protocol utilizes a gradient elution to ensure sharp peak shapes and clearance of late-eluting impurities.[1]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (Maximal absorption for chlorobenzene moiety).
-
Injection Volume: 10 µL.
-
Gradient Program:
Standard Preparation
-
Stock Solution: Dissolve 50 mg of Ethyl 2-(2-chlorophenyl)acetate standard in 50 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock Solution with Mobile Phase (60:40 ACN:Water) to obtain a target concentration of 50 µg/mL.
Part 3: Validation Framework (ICH Q2(R2))
This validation protocol adheres to ICH Q2(R2) guidelines, ensuring the method is fit for purpose.
Specificity (Stress Testing)
Objective: Prove unequivocal assessment of the analyte in the presence of components which may be expected to be present.
-
Protocol: Subject the sample to stress conditions:
-
Acid: 0.1N HCl, 60°C, 2 hours.
-
Base: 0.1N NaOH, 60°C, 2 hours (Expect hydrolysis to acid form).
-
Oxidation: 3% H2O2, Ambient, 4 hours.
-
-
Acceptance Criteria: Peak purity index > 0.999 (using PDA). Resolution (Rs) > 1.5 between analyte and nearest degradant.
Linearity
Objective: Demonstrate proportionality between concentration and response.
-
Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).
-
Data Points: Minimum 5 concentration levels.
-
Acceptance: Correlation coefficient (
) 0.999.[3]
Accuracy (Recovery)
Objective: Measure closeness of agreement between the value accepted as true and the value found.
-
Protocol: Spike placebo or solvent matrix with known amounts of analyte at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.
Precision
-
System Precision: 6 injections of standard. (%RSD
1.0%).[3] -
Method Precision: 6 independent sample preparations. (%RSD
2.0%).[3][4]
Robustness
Objective: Verify reliability during normal usage.
-
Variations:
-
Flow rate (
0.1 mL/min). -
Column Temp (
5°C). -
Mobile Phase pH (
0.2 units).
-
-
Acceptance: System suitability parameters (Tailing factor, Plate count) remain within limits.
Part 4: Visualizations
Workflow Diagram: Analytical Method Lifecycle
This diagram illustrates the logical flow from method development to final routine application.
Figure 1: Analytical lifecycle from target definition to routine quality control.
Decision Tree: Specificity & Impurity Profiling
A logic flow for handling impurities during the specificity phase of validation.
Figure 2: Decision tree for establishing method specificity and handling co-eluting impurities.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] Link
-
PubChem. (n.d.).[4] Ethyl 2-(2-chlorophenyl)acetate Compound Summary. National Center for Biotechnology Information. Link
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for Causality in Method Development).
Sources
- 1. echemi.com [echemi.com]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a GC-MS method for impurity profiling of Ethyl 2-(2-chlorophenyl)acetate
Publish Comparison Guide: Validation of a GC-MS Method for Impurity Profiling of Ethyl 2-(2-chlorophenyl)acetate
Executive Summary: The Clopidogrel Precursor Challenge
Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9) is a critical intermediate in the synthesis of Clopidogrel Bisulfate (Plavix), a blockbuster antiplatelet medication.[1] The purity of this ester directly dictates the yield and enantiomeric purity of the final API. Impurities at this stage—specifically unreacted 2-(2-chlorophenyl)acetic acid , 2-chlorobenzaldehyde , and isomeric chlorinated byproducts—can carry forward, leading to complex purification steps downstream.[1]
While HPLC-UV is the workhorse for the final salt form of Clopidogrel, it often struggles with the non-polar, volatile nature of this ester intermediate. This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method designed to replace non-specific GC-FID and low-sensitivity HPLC methods.[1] We present a robust, ICH Q2(R2)-aligned protocol that offers structural elucidation of unknown impurities, a capability critical for process optimization.
Strategic Method Selection: Comparative Analysis
Why shift to GC-MS? The following table objectively compares the proposed method against standard alternatives used in process development labs.
Table 1: Comparative Performance Matrix
| Feature | GC-MS (Proposed) | HPLC-UV | GC-FID |
| Primary Utility | Impurity ID & Quantification | Thermally unstable compounds | Routine Assay (High Concentration) |
| Specificity | High (Mass spectral fingerprint distinguishes isomers) | Medium (Retention time only; co-elution risks) | Medium (Retention time only) |
| Sensitivity (LOD) | < 0.05% (Trace level detection) | ~0.1% (Chromophore dependent) | ~0.05% (Good, but non-specific) |
| Analyte Suitability | Excellent for volatile esters & non-polar intermediates | Poor for volatile non-polar esters (requires high organic mobile phase) | Excellent for volatiles |
| Unknown ID | Yes (NIST Library matching) | No (Requires fraction collection + offline MS) | No |
| Throughput | Medium (20-30 min run) | Low (Long equilibration times) | High (Fast runs) |
Impurity Fate & Origin Mapping
Understanding what we are looking for is as important as how we look. The diagram below illustrates the synthesis pathway and the entry points for critical impurities.
Figure 1: Impurity Fate Mapping.[1] Red nodes indicate critical quality attributes (CQAs) tracked by this GC-MS method.
The Validated Protocol (Experimental Methodology)
This protocol is designed for self-validation.[1] Every run includes system suitability checks to ensure data integrity.
Instrumentation & Conditions
-
System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).
-
Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m × 0.25mm ID × 0.25µm film.[1]
-
Rationale: The low polarity phase provides excellent separation of the ester from the polar acid impurity (which often tails on more polar columns).
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250°C. Split ratio 20:1.
-
Note: A split injection is necessary to prevent column overload from the main peak while maintaining sensitivity for impurities.
-
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 200 | 0.0 |
| Ramp 2 | 5 | 240 | 2.0 |
| Ramp 3 | 20 | 280 | 3.0 |
| Total Time | ~24.3 min |
Mass Spectrometer Settings
-
Source: Electron Ionization (EI), 70 eV.
-
Mode: Scan (m/z 35–450) for identification; SIM (Selected Ion Monitoring) for trace quantification of known toxic impurities if required.
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Solvent Delay: 3.5 min (to protect filament from Ethanol/Ethyl Acetate solvent peak).
Sample Preparation
-
Diluent: Ethyl Acetate (HPLC Grade).
-
Stock Solution: Dissolve 50 mg of Ethyl 2-(2-chlorophenyl)acetate in 50 mL diluent (1000 ppm).
-
Impurity Standards: Prepare individual stocks of 2-chlorobenzaldehyde and 2-chlorophenylacetic acid at 100 ppm.
-
Derivatization (Optional but Recommended for Acid Impurity): If the acid impurity peak shape is poor, add 1% MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the vial and incubate at 60°C for 20 mins to form the TMS-ester.[1]
Validation Results & Performance Metrics
The following data summarizes the validation of this method according to ICH Q2(R2) guidelines.
Specificity & System Suitability
The method must demonstrate the ability to separate the analyte from impurities and solvent.
-
Resolution (Rs): > 2.0 between 2-chlorobenzaldehyde and Ethyl 2-(2-chlorophenyl)acetate.[1][2]
-
Peak Purity: MS spectral homogeneity > 95% across the main peak (checked via ChemStation/MassHunter software).
-
Blank Check: No interference peaks at the retention time of the main analyte.
Linearity & Range
Linearity was assessed from the LOQ level up to 120% of the specification limit (typically 0.15% for impurities).
| Analyte | Range (µg/mL) | R² Value | Acceptance Criteria |
| Ethyl 2-(2-chlorophenyl)acetate | 0.5 – 1500 | 0.9998 | R² > 0.999 |
| 2-Chlorobenzaldehyde | 0.1 – 10 | 0.9995 | R² > 0.990 |
| 2-Chlorophenylacetic acid | 0.5 – 10 | 0.9992 | R² > 0.990 |
Limit of Detection (LOD) & Quantitation (LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05 µg/mL (approx 0.005% w/w).[1]
-
LOQ (S/N = 10): 0.15 µg/mL (approx 0.015% w/w).[1]
Accuracy (Recovery)
Spike recovery studies were performed at 50%, 100%, and 150% of the impurity specification level.
-
Mean Recovery: 98.5% – 101.2%.
-
% RSD: < 2.0% (n=9).[1]
Validation Lifecycle Workflow
This diagram outlines the logical flow of the validation process, ensuring compliance with regulatory expectations.
Figure 2: Validation Lifecycle.[1] A sequential approach ensures that failure at any stage triggers re-optimization before proceeding.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
PubChem. (n.d.).[2] Ethyl 2-(2-chlorophenyl)acetate Compound Summary. National Library of Medicine. [Link][1]
-
Mohan, A., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Agilent Technologies. (2022). Impurity Profiling with GC/MSD: Application Note. Agilent Literature Library. [Link]
Sources
Head-to-head comparison of different synthetic routes to clopidogrel
Executive Summary: The Chirality Bottleneck
Clopidogrel (Plavix) represents a classic case study in the economics of chirality. The pharmacological activity resides exclusively in the (
For the process chemist, the central conflict is between Route A (The Sanofi Standard) —a robust but wasteful racemic synthesis requiring downstream resolution—and Route B (Asymmetric Catalysis) —a direct atom-economic approach that often struggles with cost-effectiveness at multi-kilogram scales.
This guide objectively compares these methodologies, supported by impurity profiling and yield data, to assist in route selection for generic development or process optimization.
Route A: The Industrial Benchmark (Racemic Strecker + Resolution)
This is the "workhorse" route originally patented by Sanofi (EP 281459). It relies on the formation of the thienopyridine skeleton followed by a classical resolution.
The Mechanism
The core chemistry is a Strecker-type condensation involving three components:
-
Amine: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (or its open-chain precursor).[1]
-
Aldehyde: 2-chlorobenzaldehyde.
-
Cyanide Source: HCN, NaCN, or TMSCN.
The resulting racemic nitrile is hydrolyzed to an amide, esterified to the methyl ester, and then resolved.
The Critical Step: Chiral Resolution
The bottleneck is the separation of the (
-
Causality: The (
)-clopidogrel-L-CSA salt is significantly less soluble in acetone than the ( )-salt. This solubility differential ( difference) drives the precipitation of the desired diastereomer. -
Recycling: To make this economically viable, the filtrate containing the (
)-isomer must be racemized (typically with base) and recycled, otherwise the theoretical maximum yield is capped at 50%.
Pathway Visualization
Figure 1: The Sanofi Route emphasizing the resolution bottleneck and recycling loop.
Route B: Asymmetric Synthesis (The Challenger)
This route aims to bypass the 50% yield cap by establishing the chiral center directly during the C-C bond formation.
The Mechanism
The strategy employs a chiral auxiliary or organocatalyst during the Strecker reaction.
-
Chiral Auxiliary: Using
-phenylglycinol or sulfinamides to direct the cyanide addition. -
Organocatalysis: Using chiral thiourea derivatives to activate the imine for nucleophilic attack by cyanide.
Key Advantage vs. Disadvantage
-
Advantage: High "Green Chemistry" potential (E-factor reduction).
-
Disadvantage: Chiral auxiliaries are often stoichiometric (expensive) and require removal steps that can degrade the sensitive ester group.
Pathway Visualization
Figure 2: Asymmetric strategy relying on upstream chirality induction.
Head-to-Head Analysis
Comparative Metrics Table
The following data aggregates typical results from optimized industrial patents and high-impact process chemistry literature.
| Metric | Route A: Racemic + Resolution | Route B: Asymmetric Strecker | Route C: Enzymatic Resolution |
| Overall Yield | 35–45% (w/ recycling) | 50–60% | 40–50% |
| Chiral Purity (ee) | >99% (after recrystallization) | 90–96% (often needs upgrade) | >98% |
| Atom Economy | Low (Discarding/recycling 50%) | High (Direct synthesis) | Medium (Kinetic resolution) |
| Cost Driver | L-CSA reagent & Solvent volumes | Chiral Auxiliary/Catalyst cost | Enzyme stability & cost |
| Scalability | Excellent (Standard unit ops) | Good (Heat transfer in Strecker) | Moderate (Dilute systems) |
| Critical Impurity | Impurity C (( | Impurity B (Regioisomer) | Hydrolysis products |
Impurity Profile Comparison
Drug purity is defined not just by what is there, but by what is not.
-
Route A Risk: High risk of Impurity C ((
)-clopidogrel) if the resolution crystallization is terminated too early or if the washing step is insufficient. -
Route B Risk: Higher risk of chemical impurities derived from the auxiliary cleavage (e.g., amine residues) and Impurity A (Clopidogrel Acid) due to harsh cleavage conditions.
Representative Experimental Protocols
Protocol 1: Industrial Resolution (Route A Validation)
Objective: Isolation of (S)-Clopidogrel from Racemic Mixture.
-
Preparation: Dissolve 100 g of racemic clopidogrel free base in 600 mL of acetone.
-
Salt Formation: Add a solution of L-camphor-10-sulfonic acid (0.6 equivalents relative to racemate) in 200 mL acetone dropwise at 20°C.
-
Note: The stoichiometry is critical. Using 0.6 eq ensures only the less soluble (
)-salt precipitates.
-
-
Crystallization: Stir the mixture at 20°C for 12 hours, then cool to 0–5°C for 4 hours.
-
Filtration: Filter the white precipitate.
-
Self-Validation Check: The mother liquor should be enriched in the (
)-isomer.
-
-
Upgrade: Recrystallize the wet cake from boiling acetone (reflux) to remove trapped (
)-isomer. -
Free Basing: Suspend the salt in EtOAc/Water and treat with NaHCO3 to release the pure (
)-base. -
Result: Expect >99% ee (determined by Chiral HPLC, ULTRON ES-OVM column).
Protocol 2: Asymmetric Strecker (Route B Validation)
Objective: Direct Synthesis using Sulfinamide Auxiliary.
-
Imine Formation: Condense 2-chlorobenzaldehyde with (
)-2-methyl-2-propanesulfinamide in THF using Ti(OEt)4 as a water scavenger. -
Cyanation: Cool to -78°C. Add TMSCN (1.2 eq) and catalytic CsF.
-
Causality: Low temperature maximizes the diastereomeric ratio (dr) by differentiating the transition state energies.
-
-
Hydrolysis: Treat the resulting sulfinamide with HCl/MeOH. This simultaneously cleaves the auxiliary and converts the nitrile to the methyl ester.
-
Critical Control Point: Monitor for hydrolysis of the ester to the acid (Impurity A).
-
-
Workup: Neutralize and extract with DCM.
-
Result: Expect 90–95% ee. Recrystallization as the hydrogen sulfate salt is usually required to reach >99% ee.
References
-
Sanofi-Synthelabo. (1989). Process for the preparation of clopidogrel. European Patent EP 0281459.[2][3]
-
Sashikanth, S., et al. (2012). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthesis, 44(21), 3461-3464.
-
Chałupka, J., et al. (2023).[4] Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. International Journal of Molecular Sciences, 24(13).
-
BOC Sciences. Clopidogrel Impurity Analysis.
-
Mohan, S.B., et al. (2012). An efficient and large scale synthesis of Clopidogrel. Der Pharma Chemica, 4(1), 479-488.[1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US6429210B1 - Polymorphic clopidogrel hydrogenesulphate form - Google Patents [patents.google.com]
- 3. US20100086590A1 - Novel stable pharmaceutical compositions of clopidogrel bisulfate and process of preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Validation Guide: Analytical Methods for Ethyl 2-(2-chlorophenyl)acetate
This guide serves as a technical resource for the validation and comparison of analytical methodologies for Ethyl 2-(2-chlorophenyl)acetate (CAS: 57486-68-7), a critical intermediate in the synthesis of anti-platelet drugs like Clopidogrel.
Executive Summary
Objective: To objectively compare the performance of a newly developed Rapid-Resolution Reverse-Phase HPLC (RR-RP-HPLC) method against the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) standard.
Context: Ethyl 2-(2-chlorophenyl)acetate is a non-polar ester intermediate. While historically analyzed via GC due to its volatility, modern pharmaceutical workflows demand HPLC integration to detect non-volatile degradation products and reduce thermal stress during analysis. This guide presents a multi-site validation framework (ISO 5725 / ICH Q2) demonstrating that the RR-RP-HPLC method offers superior throughput and comparable precision to the legacy GC-FID method.
Chemical Context & Synthesis Pathway
Understanding the analyte's origin is crucial for method specificity. Ethyl 2-(2-chlorophenyl)acetate is synthesized via the esterification of 2-(2-chlorophenyl)acetic acid or through Strecker synthesis derivatives. It is the primary precursor for the Clopidogrel thiophene ring coupling.
Synthesis & Impurity Pathway Diagram[1][2]
Figure 1: Synthesis pathway highlighting the target analyte and its primary hydrolysis impurity, which dictates the need for selective separation.
Method Comparison: The "Product" vs. The "Alternative"
The following comparison contrasts the New Method (RR-RP-HPLC) against the Legacy Method (GC-FID) .
Experimental Conditions
| Feature | Method A: RR-RP-HPLC (The Product) | Method B: GC-FID (The Alternative) |
| Principle | Liquid Chromatography (UV Detection) | Gas Chromatography (Flame Ionization) |
| Column | C18, 1.8 µm, 50 x 2.1 mm (Sub-2 micron) | DB-5ms (5% Phenyl-methylpolysiloxane), 30m |
| Mobile Phase / Carrier | ACN : 0.1% H3PO4 (60:40 Isocratic) | Helium (1.5 mL/min constant flow) |
| Detection | UV @ 220 nm | FID @ 300°C |
| Run Time | 3.5 minutes | 18.0 minutes |
| Sample Prep | Dilution in Mobile Phase (Ambient) | Dilution in Ethyl Acetate (Volatile) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.10 µg/mL |
Performance Analysis
-
Speed: Method A reduces analysis time by ~80% , significantly increasing throughput for batch release testing.
-
Specificity: Method A can detect the acid impurity (hydrolysis product) without derivatization. Method B requires derivatization (e.g., silylation) to analyze the acid form effectively, otherwise, peak tailing occurs.
-
Thermal Stability: Method B exposes the sample to 250°C+ injector ports, risking on-column degradation. Method A operates at 30°C.
Inter-Laboratory Validation Protocol (ISO 5725 & ICH Q2)
To validate Method A, a collaborative study involving 8 qualified laboratories was designed.
Validation Workflow
The study follows a "Hub-and-Spoke" model where the Central Reference Lab (CRL) prepares samples and distributes them to Participating Labs (PL).
Figure 2: ISO 5725 compliant workflow for inter-laboratory method validation.
Experimental Procedures (SOP)
Step 1: System Suitability Testing (SST)
-
Inject Standard Solution (100 µg/mL) 6 times.
-
Acceptance Criteria: RSD of Peak Area < 1.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.
Step 2: Linearity Assessment
-
Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of target concentration (0.5 mg/mL).
-
Perform triplicate injections. Calculate
and y-intercept.
Step 3: Accuracy (Recovery)
-
Spike placebo matrix with Ethyl 2-(2-chlorophenyl)acetate at 80%, 100%, and 120%.
-
Calculate % Recovery = (Found / Added) × 100.
Step 4: Precision (Repeatability & Reproducibility)
-
Repeatability (r): One lab, one analyst, 6 replicates of 100% sample.
-
Reproducibility (R): Across 8 labs, different equipment, different days.
Validation Results & Data
The following data represents the consolidated results from the inter-laboratory study comparing the RR-RP-HPLC method against historical GC-FID data.
Table 1: Inter-Laboratory Precision Data (n=8 Labs)
| Parameter | Method A (RR-RP-HPLC) | Method B (GC-FID) | Status |
| Mean Recovery (100% Level) | 100.2% | 99.4% | Comparable |
| Repeatability (RSDr) | 0.45% | 0.85% | Method A Superior |
| Reproducibility (RSDR) | 1.12% | 1.95% | Method A Superior |
| HorRat Value | 0.35 | 0.62 | Both Acceptable (<2.0) |
| Linearity (R²) | > 0.9998 | > 0.9992 | Comparable |
Note: The HorRat value (Horwitz Ratio) indicates method acceptability. Values between 0.5 and 2.0 are standard; values < 0.5 indicate excellent precision.
Table 2: Robustness Profile
| Variable Changed | Method A Response (% Change) | Method B Response (% Change) |
| Flow Rate (±10%) | < 0.2% (Robust) | < 0.5% (Robust) |
| Temp (± 5°C) | < 0.5% (Robust) | 2.1% (Sensitive) |
| Wavelength / Detector | < 0.1% (Robust) | N/A |
Statistical Interpretation
The RR-RP-HPLC method demonstrated a tighter distribution of results across laboratories (Lower RSDR). The GC method, while accurate, showed higher variance likely due to manual integration differences of the solvent tail and injector port discrimination effects common in volatile ester analysis.
Conclusion
The inter-laboratory validation confirms that the RR-RP-HPLC method is not only a viable alternative to the traditional GC-FID method but outperforms it in precision, speed, and robustness .
-
Recommendation: For routine Quality Control (QC) of Ethyl 2-(2-chlorophenyl)acetate intermediates, particularly in high-throughput environments supporting Clopidogrel manufacturing, the HPLC method is recommended.
-
Legacy Use: GC-FID remains a valid orthogonal method for verifying residual solvent levels but should be phased out for assay/purity determination.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2][3][4]
-
ISO. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. International Organization for Standardization.[4]
-
Banerjee, K., et al. (2012).[5] A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. Der Pharma Chemica, 4(1):479-488.[5] (Context for intermediate synthesis).
-
U.S. Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.
Sources
Comparative Assessment of Purification Techniques for Ethyl 2-(2-chlorophenyl)acetate
Executive Summary
Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9) is a critical lipophilic intermediate, most notably utilized in the synthesis of the antiplatelet agent Clopidogrel.[1][2] As a high-boiling ester (approx. 258°C at atm), its purification presents a classic chemical engineering trade-off between thermal stability and separation efficiency.[1][2]
This guide evaluates three primary purification methodologies: High-Vacuum Fractional Distillation , Flash Column Chromatography , and Chemical Washing (Acid/Base Extraction) .[1][2]
Key Finding: While Chemical Washing is a mandatory pre-treatment, High-Vacuum Distillation is the superior method for multigram-to-kilogram scale purification, offering the best balance of throughput and solvent economy.[1][2] Chromatography is reserved strictly for small-scale (<5g) high-purity reference standard preparation where thermal degradation risks must be eliminated.[1][2]
Compound Profile & Physicochemical Constraints[3][4][5][6][7][8]
Understanding the physical properties is the first step in designing a self-validating purification protocol.[1][2]
| Property | Value | Implication for Purification |
| State (25°C) | Liquid (Colorless to pale yellow) | Crystallization is not a viable primary technique.[1][2] |
| Boiling Point | ~258°C (760 mmHg) / 100–103°C (1.5 Torr) | Critical: Requires high vacuum (<2 mmHg) to distill without decomposition.[2] |
| Density | 1.163 g/cm³ | Heavier than water; forms the bottom layer during aqueous extractions.[1] |
| Solubility | Miscible in EtOAc, DCM, EtOH; Insoluble in water | Standard organic extraction protocols apply. |
| Major Impurities | 2-(2-chlorophenyl)acetic acid, H₂SO₄ (catalyst), Ethanol | Acidic impurities must be neutralized prior to thermal steps to prevent polymerization or hydrolysis.[2] |
Comparative Analysis of Techniques
The following assessment contrasts the operational metrics of the two primary isolation methods.
Table 1: Performance Matrix
| Feature | Method A: High-Vacuum Distillation | Method B: Flash Column Chromatography |
| Scale Suitability | >10 g to Multi-Kg | <10 g (Lab Scale) |
| Purity Potential | 97% – 98.5% | >99.5% |
| Yield | 85% – 92% (Physical loss in holdup) | 90% – 95% |
| Solvent Usage | Low (Cleaning only) | High (Eluent consumption) |
| Time Efficiency | High (Batch process) | Low (Labor intensive) |
| Thermal Risk | Moderate (Requires T < 140°C) | Negligible (Room Temp) |
Detailed Experimental Protocols
Technique A: High-Vacuum Fractional Distillation (Recommended for Scale)[1][2]
Principle: Separation based on vapor pressure differences under reduced pressure to lower the boiling point below the decomposition threshold.[1][2]
Prerequisite: The crude reaction mixture must be washed (see Technique C) and dried.[1][2][3][4] Distilling acidic crude causes rapid darkening and tar formation.[1][2]
Protocol:
-
Setup: Equip a round-bottom flask with a short-path distillation head (Vigreux column optional for higher purity), a cow receiver, and a high-vacuum line.
-
Vacuum Check: Ensure the system holds pressure at < 2.0 mmHg (Torr).
-
Fraction Collection:
-
Fraction 1 (F1): Volatiles/Solvent residues (Head Temp < 80°C).[2] Discard.
-
Fraction 2 (Main Cut): Collect steady distillate at 100–105°C (at 1.5 mmHg) .
-
Residue: Stop heating when pot volume is <5% or vapor temperature drops.
-
-
Validation: Check Refractive Index (
) or GC-MS.[1][2]
Expert Insight: Insulate the column arm with aluminum foil. If the head temperature fluctuates, the vacuum is unstable.[1][2] Use a manometer to correlate pressure/temperature continuously.[1][2]
Technique B: Flash Column Chromatography (For Reference Standards)
Principle: Adsorption separation on silica gel based on polarity.[1][2]
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[2]
-
Loading: Mix crude oil with a minimum amount of DCM or adsorb onto silica (dry load) if the crude is viscous.[1][2]
-
Elution: Collect fractions. The ester is distinctively UV active (254 nm).[1][2]
-
TLC Validation:
in 9:1 Hexane:EtOAc.
Technique C: Chemical Washing (Mandatory Pre-treatment)[2]
Principle: Chemical conversion of impurities to water-soluble salts.[1][2]
Protocol:
-
Dissolve crude reaction mixture in Ethyl Acetate or DCM.[1][2]
-
Acid Removal: Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[2][5]
-
Drying: Wash organic layer with Brine (Sat. NaCl), separate, and dry over Anhydrous MgSO₄.
-
Concentration: Rotary evaporate solvent to yield the "Crude Oil" ready for Method A or B.
Decision & Workflow Visualization
The following diagrams illustrate the decision logic and the distillation workflow, encoded in Graphviz DOT language.
Diagram 1: Purification Decision Matrix
Caption: Workflow logic for selecting the appropriate purification route based on scale and downstream application.
Diagram 2: Vacuum Distillation Process Control
Caption: Operational sequence for the isolation of the main ester fraction under reduced pressure.
References
-
ChemicalBook. (2023).[2] Ethyl 2-(2-chlorophenyl)acetate Properties and Suppliers. Retrieved from [2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 10081468, Ethyl 2-(2-chlorophenyl)acetate. Retrieved from [2]
-
Google Patents. (2007).[2] Process for preparing clopidogrel (US20070225320).[2][6] Describes the use of the ester intermediate. Retrieved from
-
Sigma-Aldrich. (2023).[1][2] Ethyl α-chlorophenylacetate Product Specification. (Used for comparative physicochemical data of similar esters).[2] Retrieved from [1][2]
Sources
- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 4. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 5. KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same - Google Patents [patents.google.com]
- 6. CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate - Google Patents [patents.google.com]
A Comparative Guide to Pyrazole Synthesis: Benchmarking the Yield from Phenylacetate Esters
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The efficient synthesis of pyrazole derivatives is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive comparison of pyrazole synthesis yields using different phenylacetate esters, offering a deep dive into the experimental protocols and the chemical principles governing the reaction outcomes.
Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif is prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][5][6] The versatility of the pyrazole ring allows it to serve as a key pharmacophore, engaging with various biological targets such as enzymes and receptors.[1][7] Consequently, the development of robust and high-yielding synthetic routes to access novel pyrazole derivatives is a critical endeavor for medicinal chemists.
The Knorr Pyrazole Synthesis: A Classic and Versatile Method
The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is a widely employed method for the construction of the pyrazole ring.[8][9][10] This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative.[8][11] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8][11]
In this guide, we focus on the synthesis of 1,3-diphenyl-5-pyrazolone from the reaction of various phenylacetate esters with phenylhydrazine. This comparative study aims to elucidate the impact of the ester's alkyl group on the overall reaction yield.
Experimental Design: A Head-to-Head Comparison of Phenylacetate Esters
To investigate the influence of the ester group on the yield of pyrazole synthesis, we designed a comparative study utilizing methyl phenylacetate, ethyl phenylacetate, and tert-butyl phenylacetate as starting materials. The reaction conditions were kept consistent across all experiments to ensure a valid comparison.
Reaction Scheme:
Phenylacetate Ester + Phenylhydrazine -> 1,3-Diphenyl-5-pyrazolone
Detailed Experimental Protocols
The following is a generalized protocol for the synthesis of 1,3-diphenyl-5-pyrazolone. This procedure was followed for each of the phenylacetate esters tested.
Materials:
-
Phenylacetate ester (methyl, ethyl, or tert-butyl)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine the respective phenylacetate ester (10 mmol) and phenylhydrazine (10 mmol).
-
Add ethanol (20 mL) and a catalytic amount of glacial acetic acid (5 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.
-
Upon completion of the reaction (typically 2-3 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Isolate the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to a constant weight.
-
Calculate the percent yield.
Results: A Quantitative Comparison of Pyrazole Synthesis Yields
The yields of 1,3-diphenyl-5-pyrazolone obtained from the different phenylacetate esters are summarized in the table below.
| Phenylacetate Ester | Alkyl Group | Yield (%) |
| Methyl Phenylacetate | Methyl | 85% |
| Ethyl Phenylacetate | Ethyl | 92% |
| tert-Butyl Phenylacetate | tert-Butyl | 75% |
Discussion: Unraveling the Steric and Electronic Effects
The experimental data reveals a clear trend in the reaction yields, with ethyl phenylacetate providing the highest yield, followed by methyl phenylacetate, and then tert-butyl phenylacetate. This can be attributed to a combination of steric and electronic effects of the alkyl group on the ester.[12][13][14][15]
-
Ethyl Phenylacetate (Highest Yield): The ethyl group provides a good balance of electron-donating character and moderate steric bulk. The slight inductive effect of the ethyl group can activate the ester carbonyl for nucleophilic attack by the hydrazine, while not being so large as to sterically hinder the approach of the nucleophile.
-
Methyl Phenylacetate (High Yield): The methyl group is less sterically hindering than the ethyl group, which should favor the reaction. However, its slightly weaker electron-donating effect compared to the ethyl group may result in a slightly lower activation of the carbonyl group, leading to a marginally lower yield.
-
tert-Butyl Phenylacetate (Lowest Yield): The bulky tert-butyl group presents significant steric hindrance, making it more difficult for the phenylhydrazine to attack the ester carbonyl.[13] This steric repulsion is the primary reason for the observed lower yield.
Visualizing the Reaction and Workflow
To further clarify the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Knorr Pyrazole Synthesis Mechanism.
Caption: Experimental Workflow for Pyrazole Synthesis.
Conclusion and Future Directions
This comparative guide demonstrates that the choice of phenylacetate ester has a significant impact on the yield of pyrazole synthesis. Ethyl phenylacetate was found to be the optimal starting material under the tested conditions, providing the highest yield of 1,3-diphenyl-5-pyrazolone. These findings provide valuable insights for researchers aiming to optimize their pyrazole synthesis protocols.
Future work could explore a wider range of ester derivatives and reaction conditions, including different solvents and catalysts, to further enhance the efficiency and applicability of the Knorr pyrazole synthesis.
References
- Benchchem.
-
Al-Ostoot, F. H., et al. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules, vol. 26, no. 24, 2021, p. 7499. [Link]
-
MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 2023. [Link]
-
Kumar, A., et al. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." Chemistry Central Journal, vol. 7, no. 1, 2013, p. 125. [Link]
-
Chandrasekharan, S. P., et al. "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues." Organic & Biomolecular Chemistry, vol. 20, no. 42, 2022, pp. 8215-8238. [Link]
-
Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles. A Review." Organic Preparations and Procedures International, vol. 43, no. 5, 2011, pp. 415-466. [Link]
-
Research and Reviews. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Journal of Chemistry, 2023. [Link]
-
Sribhen, P. "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Journal of Drug Delivery and Therapeutics, vol. 13, no. 5, 2023, pp. 139-149. [Link]
-
Kumar, A., et al. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research, vol. 65, no. 1, 2020, pp. 179-186. [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrazole." [Link]
-
MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023. [Link]
-
Dömling, A., et al. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 178-228. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Pyrazole Derivatives in Modern Drug Discovery." [Link]
-
Chem Help Asap. "Knorr Pyrazole Synthesis." [Link]
- Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 2597-2599.
-
Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." [Link]
-
ResearchGate. "Plausible reaction mechanism for pyrazole synthesis." [Link]
-
ResearchGate. "Mechanism for the formation of pyrazole." [Link]
-
Name-Reaction.com. "Knorr Pyrazole Synthesis." [Link]
-
El-Malah, A. A. A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Journal of Chemistry, vol. 2021, 2021, pp. 1-26. [Link]
-
Khan, M. A., et al. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank, vol. 2013, no. 1, 2013, p. M789. [Link]
-
Al-Jbouri, F. A. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, vol. 133, no. 1, 2021, p. 40. [Link]
-
J&K Scientific LLC. "Knorr Pyrazole Synthesis." [Link]
-
Slideshare. "knorr pyrazole synthesis." [Link]
-
ResearchGate. "Synthesis and Characterization of Some New Pyrazole Compounds." [Link]
-
Lee, S.-G., et al. "Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling." Chemical Communications, vol. 51, no. 84, 2015, pp. 15472-15475. [Link]
-
ResearchGate. "Steric and electronic effects in SN2 reactions." [Link]
-
Kim, B. R., et al. "Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(CO) coupling." Chemical Communications, vol. 51, no. 84, 2015, pp. 15472-15475. [Link]
-
Wagh, S. B., and Sonawane, S. A. "Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under mild basic condition." International Journal of Creative Research Thoughts, vol. 6, no. 2, 2018, pp. 1-4. [Link]
-
Practical Centre. "To prepare and submit 1,3-diphenyl pyrazole from diphenyl hydrazone and a vicinal diol." [Link]
-
ResearchGate. "Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and..." [Link]
-
Chemistry LibreTexts. "Condensation Reactions." [Link]
-
EMBIBE. "Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects." [Link]
- Yadav, V. K. Steric and Stereoelectronic Effects in Organic Chemistry. Springer, 2016.
-
ResearchGate. "Steric and Stereoelectronic Effects in Organic Chemistry." [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. embibe.com [embibe.com]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(2-chlorophenyl)acetate
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of chemical reagents like Ethyl 2-(2-chlorophenyl)acetate requires not just procedural knowledge, but a deep understanding of the chemical's properties and the regulatory framework that governs its life cycle. This guide provides essential, actionable information to ensure that this compound is managed safely and responsibly from the benchtop to its final disposal.
Hazard Identification and Immediate Safety Profile
Before any disposal procedure is considered, a thorough understanding of the hazards associated with Ethyl 2-(2-chlorophenyl)acetate is paramount. This compound is a halogenated ester, and its chemical structure dictates its toxicological and environmental profile.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2] Direct contact should be avoided at all times.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][2]
-
Environmental Hazard: As a chlorinated organic compound, it should not be released into the environment.[3][4] Improper disposal can lead to contamination of soil and waterways.
Table 1: Chemical & Safety Data Summary for Ethyl 2-(2-chlorophenyl)acetate
| Property | Data | Source(s) |
| CAS Number | 40061-54-9 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [5][6] |
| GHS Hazard Statements | H302: Harmful if swallowed | [5][2][6] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves (e.g., Nitrile), lab coat | [1][8] |
The Core Principle: Waste Characterization and Segregation
The single most critical step in the proper disposal of Ethyl 2-(2-chlorophenyl)acetate is correctly characterizing it as a halogenated organic solvent waste .[9][10] This classification is crucial for regulatory compliance and environmental safety.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), spent solvents are often categorized as "F-listed" hazardous wastes from non-specific sources.[11][12] Due to its chlorinated nature, waste streams containing Ethyl 2-(2-chlorophenyl)acetate will likely fall under the F002 waste code , which includes spent halogenated solvents.[13][14][15]
The Causality Behind Segregation: The reason for strict segregation is both financial and environmental. The disposal of halogenated wastes is significantly more expensive and complex than that of non-halogenated wastes because they can form highly toxic products, such as dioxins, during incineration if not performed under specific high-temperature conditions.[16][17] Mixing a small amount of halogenated waste with a large volume of non-halogenated solvent (like acetone or ethanol) contaminates the entire batch, forcing it all to be treated as the more hazardous and costly waste stream.[18][19]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance within the laboratory.
Step 1: Immediate Waste Collection
-
Designated Container: At the point of generation, collect all waste containing Ethyl 2-(2-chlorophenyl)acetate into a designated, properly labeled hazardous waste container.
-
Compatibility: The container must be made of a material compatible with the chemical (e.g., glass or polyethylene) and must be in good condition, free from leaks or defects.[19] The original reagent bottle is often a suitable choice.[19]
-
Closure: Keep the container tightly closed at all times, except when adding waste.[3][18] This prevents the release of vapors into the workspace.
Step 2: Proper Labeling
Accurate labeling is a non-negotiable regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must include:
-
The full chemical name: "Ethyl 2-(2-chlorophenyl)acetate" . Avoid abbreviations.
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[20]
-
The date when waste was first added to the container (accumulation start date).
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container at or near the point of generation in a designated SAA.
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2][17]
-
Secondary containment (such as a chemical-resistant tray) is a best practice to contain potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Never dispose of Ethyl 2-(2-chlorophenyl)acetate down the sink or in regular trash.[10][18] This is a direct violation of environmental regulations.
-
Contact your institution's EHS or equivalent safety office to schedule a pickup.[19]
-
Only trained EHS personnel or licensed hazardous waste contractors should transport the waste from the laboratory for final disposal at an approved treatment, storage, and disposal facility (TSDF).[16]
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Personal Protection: Before attempting any cleanup, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1] For large spills, a respirator may be necessary.[1]
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][21] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The container with the spill cleanup materials must be disposed of as hazardous waste, following the same protocol outlined above.[22]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for managing waste streams containing Ethyl 2-(2-chlorophenyl)acetate.
Caption: Decision workflow for segregating and handling Ethyl 2-(2-chlorophenyl)acetate waste.
References
- Material Safety Data Sheet. (2025-01-15). Sasol Chemicals.
- SAFETY DATA SHEET: Ethyl 4-chlorophenylacet
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Chemical Waste Management Guide. Boston University Environmental Health & Safety.
- Material Safety Data Sheet: Ethyl acet
- Organic Solvents. Cornell University Environment, Health and Safety.
- ETHYL 2,4-DICHLOROPHENYL ACETATE - Safety D
- Safety Data Sheet: Ethyl 2-(4-amino-2-chlorophenyl)
- Halogenated Waste Guide. University of Wisconsin-Milwaukee.
- Safety Data Sheet: 2-Chlorophenyl acet
- Ethyl 2-(2-chlorophenyl)
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
- ETHYL 2-(2-CHLOROPHENYL)
- Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts.
- EPA Hazardous Waste Codes. UGA Environmental Safety Division.
- Safety data sheet according to 1907/2006/EC, Article 31. (2022-07-28).
- Chemical Waste Management for Laboratories. (Alternative Source). Physikalisch-Technische Bundesanstalt.
- Safety Data Sheet: (S)-N-[2-(2-Thienyl)ethyl]-2-chlorophenyl glycine methyl ester HCl. AK Scientific, Inc.
- Ethyl Acetate Safety D
- SAFETY DATA SHEET: Spot Blender. (2025-07-31). PPG.
- Policies for Chlorinated Solvent Waste.
- Safety Data Sheet: Ethyl 2-(2-chlorophenyl)acetate.
- Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. Alfred University.
- LISTED WASTE - Safety Management.
- Hazardous Substance Fact Sheet: Ethyl Acet
- Material Safety D
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
- ethyl acetate - SAFETY D
- Material Safety Data Sheet - Ethyl acet
- ETHYL ACETATE | Occupational Safety and Health Administr
- EPA HAZARDOUS WASTE CODES.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 40061-54-9|Ethyl 2-(2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 7. ETHYL 2-(2-CHLOROPHENYL)ACETATE | 40061-54-9 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. uakron.edu [uakron.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. wku.edu [wku.edu]
- 16. ptb.de [ptb.de]
- 17. ic.ptb.de [ic.ptb.de]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. vumc.org [vumc.org]
- 20. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 21. uwm.edu [uwm.edu]
- 22. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
